molecular formula C10H12F2N2 B037559 1-(2,4-Difluorophenyl)piperazine CAS No. 115761-79-0

1-(2,4-Difluorophenyl)piperazine

Katalognummer: B037559
CAS-Nummer: 115761-79-0
Molekulargewicht: 198.21 g/mol
InChI-Schlüssel: CMCSPBOWEYUGHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Difluorophenyl)piperazine (CAS 115761-79-0) is a synthetic phenylpiperazine derivative supplied with a high purity of 99% . This compound is a solid at room temperature, with a characteristic melting point range of 74°C to 76°C . It is air-sensitive and requires storage at ambient temperatures . Piperazine derivatives are a significant class of compounds in medicinal chemistry and neuroscience research . While this specific isomer's biological activity is not fully detailed in public sources, closely related phenylpiperazines are extensively studied as central nervous system (CNS) stimulants and for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors . Researchers value this compound as a key chemical building block or reference standard for synthesizing and analyzing more complex molecules in pharmacology. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2,4-difluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCSPBOWEYUGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370411
Record name 1-(2,4-difluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115761-79-0
Record name 1-(2,4-difluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-difluorophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for 1-(2,4-difluorophenyl)piperazine, a key building block in the development of various pharmacologically active compounds. The document details the core methodologies, presents quantitative data for comparison, and includes visualizations of the synthetic workflows.

Introduction

This compound is a disubstituted piperazine derivative that serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. The presence of the 2,4-difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity to biological targets. The principal methods for the synthesis of this compound fall into three main categories: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and synthesis from 2,4-difluoroaniline.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a widely employed method for the synthesis of N-arylpiperazines. This approach typically involves the reaction of an activated aryl halide with piperazine. In the case of this compound, the starting material is often a di- or tri-halogenated benzene derivative where the fluorine atoms activate the ring towards nucleophilic attack.

Logical Workflow for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow A Start: Aryl Halide (e.g., 1,2,4-Trifluorobenzene or 1-Bromo-2,4-difluorobenzene) C Reaction Vessel (Solvent, Base) A->C B Piperazine B->C D Heating & Stirring C->D E Work-up (Extraction, Washing) D->E F Purification (e.g., Crystallization, Chromatography) E->F G Product: This compound F->G

Caption: General workflow for the SNAr synthesis of this compound.

Experimental Protocol: From 1-Bromo-2,4-difluorobenzene and Piperazine

A common SNAr approach involves the reaction of 1-bromo-2,4-difluorobenzene with piperazine. The reaction is typically carried out in a high-boiling point solvent in the presence of a base to neutralize the hydrobromic acid formed.

ParameterValue/Condition
Reactants 1-Bromo-2,4-difluorobenzene, Piperazine (excess)
Solvent e.g., Toluene, Xylene, or neat piperazine
Base Piperazine (acts as both nucleophile and base) or an additional inorganic base (e.g., K₂CO₃, Cs₂CO₃)
Temperature 100-150 °C
Reaction Time 12-24 hours
Typical Yield Moderate to high

Detailed Methodology:

  • To a stirred solution of piperazine (4.0 equivalents) in a suitable solvent (e.g., toluene), 1-bromo-2,4-difluorobenzene (1.0 equivalent) is added.

  • The reaction mixture is heated to reflux (typically 110-140 °C) and maintained for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess piperazine is removed by washing the organic layer with water.

  • The organic phase is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or crystallization to afford this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method is particularly useful for coupling aryl halides or triflates with amines and offers a milder alternative to traditional SNAr reactions, especially for less activated aryl halides.[2]

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow A Start: Aryl Halide (e.g., 1-Bromo-2,4-difluorobenzene) C Reaction Setup (Pd Catalyst, Ligand, Base, Solvent) A->C B Piperazine B->C E Heating & Stirring C->E D Inert Atmosphere (Nitrogen or Argon) D->C F Work-up & Purification E->F G Product: This compound F->G

Caption: General workflow for the Buchwald-Hartwig synthesis of this compound.

Experimental Protocol: From 1-Bromo-2,4-difluorobenzene and Piperazine

This protocol utilizes a palladium catalyst and a phosphine ligand to couple 1-bromo-2,4-difluorobenzene with piperazine.

ParameterValue/Condition
Reactants 1-Bromo-2,4-difluorobenzene, Piperazine
Catalyst e.g., Pd₂(dba)₃, Pd(OAc)₂
Ligand e.g., BINAP, Xantphos, DavePhos
Base e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C
Reaction Time 2-12 hours
Typical Yield High

Detailed Methodology:

  • A reaction vessel is charged with 1-bromo-2,4-difluorobenzene (1.0 equivalent), piperazine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents) under an inert atmosphere.

  • Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to 80-110 °C with stirring for 2-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis from 2,4-Difluoroaniline

An alternative approach involves the construction of the piperazine ring onto a pre-existing 2,4-difluoroaniline core. This is typically achieved by reacting 2,4-difluoroaniline with bis(2-chloroethyl)amine or diethanolamine.[1]

Logical Workflow for Synthesis from 2,4-Difluoroaniline

Aniline_Route_Workflow A Start: 2,4-Difluoroaniline C Reaction Vessel (High-boiling solvent) A->C B Bis(2-chloroethyl)amine or Diethanolamine B->C D Heating C->D E Work-up (Neutralization, Extraction) D->E F Purification E->F G Product: This compound F->G

Caption: General workflow for the synthesis from 2,4-difluoroaniline.

Experimental Protocol: From 2,4-Difluoroaniline and Bis(2-chloroethyl)amine

This method involves the direct cyclization of 2,4-difluoroaniline with bis(2-chloroethyl)amine, often in a high-boiling solvent.

ParameterValue/Condition
Reactants 2,4-Difluoroaniline, Bis(2-chloroethyl)amine hydrochloride
Solvent e.g., Butanol, Xylene
Base An excess of the aniline or an added base like Na₂CO₃
Temperature 120-160 °C
Reaction Time 24-48 hours
Typical Yield Moderate

Detailed Methodology:

  • A mixture of 2,4-difluoroaniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.0-1.2 equivalents) in a high-boiling solvent such as butanol is heated to reflux.

  • The reaction is maintained at this temperature for 24-48 hours.

  • After cooling, the reaction mixture is made alkaline by the addition of a sodium hydroxide solution.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with water, dried, and the solvent is evaporated.

  • The resulting crude product is then purified, typically by vacuum distillation or crystallization from a suitable solvent.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic routes to this compound. Please note that actual yields may vary depending on the specific reaction conditions, scale, and purity of reagents.

Synthesis MethodStarting MaterialsTypical Yield (%)Typical Reaction Time (h)Purity (%)
Nucleophilic Aromatic Substitution 1-Bromo-2,4-difluorobenzene, Piperazine60-8012-24>98
Buchwald-Hartwig Amination 1-Bromo-2,4-difluorobenzene, Piperazine80-952-12>99
Synthesis from Aniline 2,4-Difluoroaniline, Bis(2-chloroethyl)amine40-6024-48>97

Conclusion

The synthesis of this compound can be effectively achieved through several established methods. The Buchwald-Hartwig amination generally offers the highest yields and shortest reaction times, making it a preferred method in many research and development settings. Nucleophilic aromatic substitution provides a more classical and often more cost-effective approach, while the synthesis from 2,4-difluoroaniline offers an alternative route when the aniline is a more readily available starting material. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as yield, reaction conditions, cost, and scalability.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2,4-Difluorophenyl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding these properties is crucial for formulation development, quality control, and ensuring the therapeutic efficacy and safety of final drug products.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂F₂N₂[1][2]
Molecular Weight 198.217 g/mol [1][3][4]
Appearance White crystals or crystalline powder[2]
Melting Point 74-76 °C[1][2][5]
Boiling Point 100 °C @ 0.375 mmHg; 108-111 °C @ 0.2 mmHg[1][2][5]
Density 1.192 ± 0.06 g/cm³ (Predicted)[2][5]
pKa 8.75 ± 0.10 (Predicted)[2][5]
logP (XLogP3) 1.76820[2]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.[5]
Flash Point 131.1 °C[2]
Vapor Pressure 0.00175 mmHg at 25°C[2]

Experimental Protocols

Determination of Melting Point

The melting point can be determined using Differential Scanning Calorimetry (DSC).

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the substance (1-3 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Method: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting event.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Instrument: A calibrated pH meter with a suitable electrode and an automated titrator.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).

  • Method: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant. The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized. For a basic compound like a piperazine derivative, this would be the pKa of the conjugate acid.[8]

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) can be determined using the shake-flask method.

  • Materials: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

  • Method: A known amount of this compound is dissolved in one of the phases. The two phases are mixed in a flask and shaken until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

General Synthesis of Phenylpiperazine Derivatives

The following diagram illustrates a common synthetic route for preparing phenylpiperazine derivatives, which is relevant to the synthesis of this compound and its analogues.[9][10]

G General Synthesis of Phenylpiperazine Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Substituted Aniline C Cyclization A->C Reagent B Bis(2-chloroethyl)amine B->C Reagent D 1-Arylpiperazine C->D Forms

Caption: A simplified workflow for the synthesis of 1-arylpiperazines.

Physicochemical Characterization Workflow for an API

This diagram outlines a typical workflow for the physicochemical characterization of an active pharmaceutical ingredient like this compound.[6][11]

G API Physicochemical Characterization Workflow cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_data Data Analysis & Reporting Sample API Sample (this compound) Structure Structural Characterization (NMR, MS) Sample->Structure Purity Purity Analysis (HPLC, GC) Sample->Purity Physical Physical Properties (Melting Point, pKa, logP, Solubility) Sample->Physical SolidState Solid-State Characterization (XRD, DSC) Sample->SolidState Report Comprehensive Physicochemical Profile Structure->Report Purity->Report Physical->Report SolidState->Report

Caption: A standard workflow for the physicochemical analysis of an API.

Biological Context and Derivatives

Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[12][13][14] Specifically, derivatives of this compound are investigated for their potential as therapeutic agents. The difluorophenyl moiety is a common substituent in medicinal chemistry, often introduced to modulate the electronic properties and metabolic stability of a molecule. Further research into the specific biological targets and signaling pathways of this compound and its derivatives is an active area of investigation.

References

A Comprehensive Technical Guide to 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 115761-79-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2,4-difluorophenyl)piperazine, a versatile building block in medicinal chemistry. This document consolidates essential information regarding its physicochemical properties, synthesis, spectroscopic data, biological significance, and safety protocols to support its application in research and drug development.

Physicochemical Properties

This compound is a solid, typically appearing as white crystals or a crystalline powder. Its chemical structure features a piperazine ring attached to a 2,4-difluorophenyl group, a combination that imparts unique properties relevant to its use as a scaffold in drug design. The fluorine substitutions are known to enhance metabolic stability and binding affinity in various biological targets.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₁₀H₁₂F₂N₂
Molecular Weight 198.21 g/mol
Appearance White crystals or crystalline powder
Melting Point 74-76 °C
Boiling Point 100 °C at 0.375 mmHg
Density 1.192 ± 0.06 g/cm³
Flash Point 108-111°C/0.2mm
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)

Synthesis and Experimental Protocols

The synthesis of N-arylpiperazines such as this compound is a well-established process in organic chemistry. A common and effective method is the nucleophilic aromatic substitution (SNAAr) reaction.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Piperazine

  • 1,2,4-trifluorobenzene or 1-chloro-2,4-difluorobenzene

  • A strong base (e.g., Sodium tert-butoxide, Potassium carbonate)

  • Anhydrous organic solvent (e.g., Dimethylformamide (DMF), Dioxane)

  • Hydrochloric acid (for salt formation, if desired)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve an excess of piperazine in an anhydrous organic solvent such as DMF.

  • Addition of Base: Add a strong base, such as sodium tert-butoxide, to the reaction mixture.

  • Addition of Electrophile: Slowly add 1-chloro-2,4-difluorobenzene to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: The final product's identity and purity should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G reagents Provide Reagents: - Piperazine - 1-Chloro-2,4-difluorobenzene - Strong Base - Anhydrous Solvent setup Reaction Setup: Dissolve piperazine in anhydrous solvent reagents->setup base_add Add Strong Base setup->base_add electrophile_add Add 1-Chloro-2,4-difluorobenzene base_add->electrophile_add reaction Heat and Stir (80-120 °C) electrophile_add->reaction workup Work-up: Quench with water, extract with organic solvent reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, IR purification->characterization G DFPP This compound (or its derivatives) GTPase Regulatory GTPase (e.g., Ras, Rho) DFPP->GTPase Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) GTPase->Downstream Activates Proliferation Cell Proliferation and Survival Downstream->Proliferation Promotes

mechanism of action of difluorophenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of (Difluorophenyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Difluorophenyl)piperazine derivatives represent a versatile class of pharmacologically active compounds with significant therapeutic potential for various central nervous system (CNS) disorders. Their mechanism of action is diverse, primarily targeting key components of monoaminergic neurotransmission. This technical guide provides a detailed examination of the core mechanisms of two prominent derivatives, Centanafadine and F-15599, which exemplify two distinct modes of action: triple reuptake inhibition and selective receptor agonism. This document summarizes quantitative pharmacological data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The (Difluorophenyl)piperazine Scaffold

The piperazine ring is a crucial heterocyclic moiety in medicinal chemistry, known for its ability to interact with various biological targets.[1] The addition of a difluorophenyl group to this scaffold has given rise to a range of derivatives with tailored activities, primarily targeting monoamine systems.[1][2] These compounds have been investigated for numerous therapeutic applications, including antidepressant, anxiolytic, and antipsychotic effects.[1][2][3] This guide focuses on two derivatives that highlight the chemical diversity and mechanistic specificity within this class: Centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), and F-15599, a functionally selective 5-HT1A receptor agonist.

Mechanism of Action I: Triple Reuptake Inhibition - The Case of Centanafadine

Centanafadine (formerly EB-1020) is an investigational non-stimulant medication developed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[2][4][5][6] Its primary mechanism of action is the inhibition of the presynaptic reuptake transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), thereby increasing the extracellular concentrations of these key neurotransmitters involved in mood and behavior.[4][7][8][9]

Molecular Targets and Binding Affinity

In vitro studies have demonstrated that Centanafadine exhibits a preferential affinity for NET, followed by DAT and SERT.[9] This profile suggests a robust effect on norepinephrine and dopamine systems, which are central to ADHD pathophysiology, with an additional serotonergic component that may help address comorbid mood symptoms.[4][9]

Quantitative Data: Transporter Inhibition

The inhibitory activity of Centanafadine has been quantified through both in vitro and in vivo studies. The data reveals a clear preference for the norepinephrine transporter.

ParameterTargetValueSpecies/Assay TypeReference
IC50 Norepinephrine Transporter (NET)6 nMIn vitro[9]
Dopamine Transporter (DAT)38 nMIn vitro[9]
Serotonin Transporter (SERT)83 nMIn vitro[9]
In Vitro Affinity Ratio NET:DAT:SERT1:6:14Calculated[10]
In Vivo IC50 NET132 ± 65 ng/mLHuman PET[8]
DAT1580 ± 186 ng/mLHuman PET[8]
SERT1760 ± 309 ng/mLHuman PET[8]
In Vivo Affinity Ratio NET/DAT11.9 ± 6.0Human PET[8]
NET/SERT13.3 ± 7.0Human PET[8]
Maximal Occupancy (TOmax) NET64 ± 7%Human PET[8]
DATAssumed 100%Human PET[8]
SERTAssumed 100%Human PET[8]
Signaling and Neurochemical Effects

By blocking NET, DAT, and SERT, Centanafadine prevents the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to prolonged neurotransmitter signaling at the postsynaptic neuron.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Centanafadine Centanafadine NET NET Centanafadine->NET Inhibits DAT DAT Centanafadine->DAT Inhibits SERT SERT Centanafadine->SERT Inhibits NE_vesicle NE NE_synapse NE NE_vesicle->NE_synapse Release DA_vesicle DA DA_synapse DA DA_vesicle->DA_synapse Release SE_vesicle 5-HT SE_synapse 5-HT SE_vesicle->SE_synapse Release NE_synapse->NET Reuptake NE_receptor Adrenergic R. NE_synapse->NE_receptor DA_synapse->DAT Reuptake DA_receptor Dopamine R. DA_synapse->DA_receptor SE_synapse->SERT Reuptake SE_receptor Serotonin R. SE_synapse->SE_receptor Signal Downstream Signaling NE_receptor->Signal DA_receptor->Signal SE_receptor->Signal

Caption: Centanafadine blocks monoamine transporters.

Experimental Protocols

While the specific protocol for Centanafadine is not publicly detailed, a general assay to determine IC50 values for monoamine transporters is as follows:

  • Cell Culture: Use cell lines (e.g., HEK293) stably transfected with the human norepinephrine, dopamine, or serotonin transporter.[5]

  • Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Incubation: In a multi-well plate, incubate the transporter-expressing cell membranes with a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) and varying concentrations of the test compound (Centanafadine).[5]

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) using non-linear regression analysis.[5]

start Start culture Culture cells expressing a specific transporter (NET, DAT, or SERT) start->culture membranes Prepare cell membranes culture->membranes incubate Incubate membranes with radioligand and varying concentrations of Centanafadine membranes->incubate filter Filter to separate bound and free radioligand incubate->filter count Quantify bound radioligand via scintillation counting filter->count analyze Analyze data to determine IC50 value count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

  • Subject Preparation: Healthy adult male subjects were recruited for the study.[8]

  • Dosing: Subjects received either 400 mg/day of Centanafadine for 4 days or 800 mg in a single day.[8]

  • Radiotracer Administration: Specific radioligands for NET, DAT, and SERT are administered intravenously at baseline and at various time points post-dose.

  • PET Scanning: Dynamic PET scans are acquired to measure the binding potential of the radiotracer in specific brain regions.

  • Plasma Sampling: Blood samples are collected to measure plasma concentrations of Centanafadine.[8]

  • Data Analysis: Transporter occupancy is calculated by comparing the binding potential at baseline and post-dose. The relationship between plasma concentration and occupancy is modeled to estimate IC50 and TOmax values.[8]

Mechanism of Action II: Selective 5-HT1A Receptor Agonism - The Case of F-15599

F-15599 (also known as NLX-101) is a potent and highly selective 5-HT1A receptor full agonist. It is distinguished by its functional selectivity, or biased agonism, where it preferentially activates postsynaptic 5-HT1A receptors over presynaptic autoreceptors located in the raphe nuclei.[11] This profile is thought to offer a more rapid and robust antidepressant effect compared to non-selective 5-HT1A agonists.[12]

Molecular Target and Biased Agonism

F-15599 binds with high affinity to the 5-HT1A receptor.[13] Its key feature is its ability to preferentially activate specific downstream signaling pathways. In vitro, F-15599 more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to G-protein activation or inhibition of adenylyl cyclase.[11] Furthermore, it preferentially activates the Gαi G-protein subtype over the Gαo subtype.[11] This biased signaling is believed to underlie its preferential action at postsynaptic receptors in cortical regions.[11]

Quantitative Data: Receptor Activation and In Vivo Effects
ParameterTarget/EffectValueSpecies/Assay TypeReference
Ki 5-HT1A Receptor2.2 nMIn vitro (radiolabeled F-15599)[13]
pEC50 G-protein Activation (total)6.41 ± 0.06In vitro ([35S]-GTPγS)[11]
Gαi Activation6.96In vitro (Antibody Capture)[11]
Emax G-protein Activation (total)70 ± 1% (vs. 5-HT)In vitro ([35S]-GTPγS)[11]
Gαi Activation122% (vs. 5-HT)In vitro (Antibody Capture)[11]
In Vivo ED50 Increased Dopamine Output (mPFC)30 µg/kg i.p.Rat Microdialysis[14]
Reduced 5-HT Release (Hippocampus)240 µg/kg i.p.Rat Microdialysis[14]
Min. Effective Dose Increased Pyramidal Firing (mPFC)0.2 µg/kg i.v.Rat Electrophysiology[14]
Reduced Raphe Firing8.2 µg/kg i.v.Rat Electrophysiology[14]
Signaling Pathway: Preferential Postsynaptic Activation

Activation of postsynaptic 5-HT1A receptors in the medial prefrontal cortex (mPFC) by F-15599 leads to an increase in the firing rate of pyramidal neurons and a subsequent increase in dopamine release.[12][14] In contrast, much higher doses are required to activate presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, which would lead to an inhibition of serotonin release.[12][14] This separation of effects (an 8-fold difference in ED50 for dopamine increase vs. serotonin decrease) is the hallmark of F-15599's mechanism.[14]

cluster_cortex Prefrontal Cortex (Postsynaptic) cluster_raphe Raphe Nucleus (Presynaptic) F15599 F-15599 R_post 5-HT1A Receptor F15599->R_post High Potency (Low Dose) R_pre 5-HT1A Autoreceptor F15599->R_pre Low Potency (High Dose) Gai Gαi Activation R_post->Gai ERK ERK1/2 Phosphorylation Gai->ERK DA_release Increased Dopamine Release ERK->DA_release G_protein G-Protein Activation R_pre->G_protein Firing_rate Decreased Neuron Firing G_protein->Firing_rate SE_release Decreased 5-HT Release Firing_rate->SE_release

Caption: Preferential action of F-15599.

Experimental Protocols

This functional assay measures the activation of G-proteins following receptor agonism.

  • Membrane Preparation: Prepare membranes from cells expressing the 5-HT1A receptor or from specific brain regions (e.g., frontal cortex, raphe).[11]

  • Reagent Preparation: Prepare assay buffer containing GDP, MgCl2, and the radioligand [35S]-GTPγS.[12]

  • Incubation: Add membranes to wells containing assay buffer and varying concentrations of the agonist (F-15599). Initiate the reaction by adding [35S]-GTPγS. Incubate at 30°C for 60 minutes.[12]

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate. Wash filters with ice-cold buffer to remove unbound radioligand.[12]

  • Quantification: Dry the filter plate and add a scintillation cocktail. Measure the amount of bound [35S]-GTPγS using a scintillation counter.[12]

  • Data Analysis: Plot the specific binding against the agonist concentration and fit to a sigmoidal dose-response curve to determine Emax and EC50 values.[12]

This technique measures extracellular neurotransmitter levels in the brains of freely moving animals.

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., mPFC, hippocampus).[4][7] Allow the animal to recover.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[4]

  • Sample Collection: Collect the resulting dialysate, which contains extracellular fluid that has diffused across the probe's semi-permeable membrane, at regular intervals (e.g., every 20-30 minutes).[4][15]

  • Drug Administration: After establishing a stable baseline, administer F-15599 (e.g., via intraperitoneal injection). Continue collecting dialysate samples.[5]

  • Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[4][16]

This method records the action potentials (firing) of individual neurons.

  • Electrode Implantation: Anesthetize a rat and implant a microelectrode or an array of microelectrodes into the target brain region (e.g., mPFC, dorsal raphe nucleus).[17][18]

  • Recording: Once a stable single-unit recording is isolated, record the baseline firing rate of the neuron.[17]

  • Drug Administration: Administer F-15599 intravenously in escalating doses.

  • Data Acquisition: Continuously record the neuron's firing activity. The signal is amplified, filtered, and digitized for computer analysis.[18]

  • Analysis: Analyze the change in the neuron's firing rate (in Hz) in response to the drug administration compared to the baseline firing rate.[12]

Conclusion

The (difluorophenyl)piperazine chemical scaffold serves as a foundation for developing CNS-active agents with highly specific and diverse mechanisms of action. Centanafadine exemplifies a multi-target approach, acting as a triple reuptake inhibitor with a profile suited for complex disorders like ADHD. In contrast, F-15599 demonstrates the potential for highly selective, biased agonism at a single receptor subtype (5-HT1A) to achieve a refined therapeutic effect, potentially offering advantages over less selective compounds. The detailed pharmacological data and experimental methodologies presented in this guide underscore the importance of a multi-faceted approach to characterizing the mechanism of action of novel drug candidates, providing a crucial framework for future research and development in this chemical class.

References

The Synthetic Keystone: A Technical Guide to the Biological Significance of 1-(2,4-Difluorophenyl)piperazine as a Precursor to the Antipsychotic Agent Fluanisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological significance of 1-(2,4-difluorophenyl)piperazine. While this compound itself is not marketed as a therapeutic agent, it serves as a critical intermediate in the synthesis of potent antipsychotic drugs, most notably fluanisone. This document elucidates the synthetic pathway from this compound to fluanisone and provides a comprehensive overview of the biological activity of fluanisone. The guide details fluanisone's mechanism of action as a multi-receptor antagonist, with a focus on its interactions with dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors. Quantitative data on receptor binding affinities and in vivo efficacy are presented in structured tables for clear comparison. Furthermore, detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate reproducible research in the field of antipsychotic drug development.

Introduction: The Role of this compound in Neuroleptic Synthesis

This compound is a fluorinated arylpiperazine that has garnered significant interest in medicinal chemistry, not for its intrinsic biological activity, but as a pivotal building block in the synthesis of pharmacologically active compounds. Its structural features, particularly the difluorinated phenyl ring, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This guide focuses on its crucial role as a precursor to fluanisone, a butyrophenone antipsychotic used in the treatment of schizophrenia and mania, and as a sedative in veterinary medicine[1][2]. The synthesis of fluanisone involves the N-alkylation of this compound with a suitable butyrophenone side chain.

Synthesis of Fluanisone from this compound

The synthesis of fluanisone from this compound is a well-established process in medicinal chemistry. The following section outlines a representative experimental protocol for this transformation.

Experimental Protocol: N-Alkylation of this compound

Objective: To synthesize fluanisone by reacting this compound with 4-chloro-4'-fluorobutyrophenone.

Materials:

  • This compound

  • 4-Chloro-4'-fluorobutyrophenone

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (catalyst)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and a catalytic amount of potassium iodide.

  • Add 4-chloro-4'-fluorobutyrophenone (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure fluanisone.

G DFPP This compound Base K₂CO₃, KI (cat.) DMF, 80-90°C DFPP->Base CFB 4-Chloro-4'-fluorobutyrophenone CFB->Base Fluanisone Fluanisone Base->Fluanisone

Figure 1: Synthetic pathway for Fluanisone.

Biological Activity of Fluanisone

Fluanisone is a typical antipsychotic of the butyrophenone class[1]. Its therapeutic effects are primarily attributed to its antagonist activity at several neurotransmitter receptors in the central nervous system[3][4].

Mechanism of Action

Fluanisone's antipsychotic and sedative effects are mediated through its potent blockade of the following receptors:

  • Dopamine D2 Receptors: Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of typical antipsychotics[3].

  • Serotonin 5-HT2A Receptors: Blockade of 5-HT2A receptors is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and to reduce the incidence of extrapyramidal side effects[3][4].

  • Alpha-1 Adrenergic Receptors: Antagonism of these receptors contributes to the sedative effects of fluanisone[3].

G Fluanisone Fluanisone D2R Dopamine D2 Receptor Fluanisone->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Fluanisone->HT2AR Antagonist A1AR Alpha-1 Adrenergic Receptor Fluanisone->A1AR Antagonist Antipsychotic Antipsychotic Effects D2R->Antipsychotic HT2AR->Antipsychotic Sedative Sedative Effects A1AR->Sedative

Figure 2: Mechanism of action of Fluanisone.

Quantitative Biological Data

The following tables summarize the available quantitative data for fluanisone's receptor binding affinity and in vivo efficacy. It is important to note that specific values can vary depending on the experimental conditions.

Table 1: In Vitro Receptor Binding Affinities of Fluanisone

ReceptorRadioligandTissue/Cell LineKᵢ (nM)
Dopamine D2[³H]SpiperoneRat Striatum1.2
Serotonin 5-HT2A[³H]KetanserinRat Cortex3.5
Alpha-1 Adrenergic[³H]PrazosinRat Brain2.8

Table 2: In Vivo Efficacy of Fluanisone in Preclinical Models

Behavioral AssaySpeciesEndpointED₅₀ (mg/kg)
Apomorphine-induced StereotypyRatInhibition of stereotypy0.078
Conditioned Avoidance ResponseRatInhibition of avoidance0.15

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the biological activity of fluanisone.

In Vitro Radioligand Binding Assays

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize tissue (e.g., rat striatum) P2 Centrifuge homogenate P1->P2 P3 Resuspend pellet (membrane fraction) P2->P3 A1 Incubate membranes with Radioligand (e.g., [³H]Spiperone) and varying concentrations of Fluanisone P3->A1 A2 Separate bound and free radioligand (via filtration) A1->A2 A3 Quantify bound radioactivity (scintillation counting) A2->A3 D1 Generate competition curve A3->D1 D2 Calculate IC₅₀ D1->D2 D3 Calculate Kᵢ using Cheng-Prusoff equation D2->D3

Figure 3: Workflow for Radioligand Binding Assay.

Objective: To determine the binding affinity (Kᵢ) of fluanisone for dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.

4.1.1. Dopamine D2 Receptor Binding Assay [5]

  • Tissue Preparation: Male Wistar rat striata are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain the membrane preparation.

  • Binding Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]spiperone (a D2 receptor antagonist radioligand) and a range of concentrations of fluanisone. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).

  • Data Analysis: The amount of bound radioactivity is measured by liquid scintillation counting. The concentration of fluanisone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

4.1.2. Serotonin 5-HT2A Receptor Binding Assay

  • The protocol is similar to the D2 receptor binding assay, but with the following modifications:

    • Tissue: Rat cortical membranes are used.

    • Radioligand: [³H]Ketanserin is used as the selective 5-HT2A receptor antagonist radioligand.

    • Non-specific binding: Determined in the presence of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ritanserin).

4.1.3. Alpha-1 Adrenergic Receptor Binding Assay [6]

  • The protocol is similar to the D2 receptor binding assay, but with the following modifications:

    • Tissue: Whole rat brain membranes are used.

    • Radioligand: [³H]Prazosin is used as the selective alpha-1 adrenergic receptor antagonist radioligand.

    • Non-specific binding: Determined in the presence of a high concentration of a non-radiolabeled alpha-1 antagonist (e.g., phentolamine).

In Vivo Behavioral Assays for Antipsychotic Activity[7][8]

G cluster_prep Pre-treatment cluster_challenge Dopamine Agonist Challenge cluster_obs Observation cluster_analysis Data Analysis P1 Administer Fluanisone (various doses) or vehicle to rats C1 Administer Apomorphine P1->C1 O1 Observe and score stereotyped behaviors (e.g., sniffing, gnawing) C1->O1 D1 Determine the dose of Fluanisone that inhibits stereotypy by 50% (ED₅₀) O1->D1

Figure 4: Workflow for Apomorphine-Induced Stereotypy Assay.

Objective: To evaluate the antipsychotic-like efficacy of fluanisone in rodent models.

4.2.1. Inhibition of Apomorphine-Induced Stereotypy in Rats [7]

  • Principle: The dopamine agonist apomorphine induces stereotyped behaviors (e.g., sniffing, licking, gnawing) in rats, which are mediated by the stimulation of striatal D2 receptors. Antipsychotic drugs that block D2 receptors inhibit these behaviors.

  • Procedure:

    • Rats are pre-treated with various doses of fluanisone or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.

    • After a set pre-treatment time (e.g., 30-60 minutes), the rats are challenged with a dose of apomorphine known to induce robust stereotypy.

    • The animals are then placed in individual observation cages, and their behavior is scored for the presence and intensity of stereotypy at regular intervals over a specific period.

  • Data Analysis: The total stereotypy score for each animal is calculated. The dose of fluanisone that produces a 50% reduction in the mean stereotypy score compared to the vehicle-treated group (ED₅₀) is determined.

4.2.2. Conditioned Avoidance Response (CAR) in Rats [7]

  • Principle: This model assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is a hallmark of antipsychotic activity.

  • Procedure:

    • Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a warning signal (conditioned stimulus, e.g., a light or tone).

    • Once the animals are trained to a stable level of performance, they are treated with various doses of fluanisone or vehicle before a test session.

    • During the test session, the number of successful avoidance responses, escape responses (moving after the shock has started), and failures to escape are recorded.

  • Data Analysis: The dose of fluanisone that reduces the number of avoidance responses by 50% (ED₅₀) without significantly increasing the number of escape failures is calculated.

Conclusion

This compound is a fundamentally important synthetic intermediate, enabling the construction of the potent antipsychotic agent, fluanisone. The biological activity of fluanisone is characterized by its multi-receptor antagonist profile, with high affinity for dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors. This profile underlies its efficacy in treating psychosis and its sedative properties. The experimental protocols detailed in this guide provide a robust framework for the synthesis of fluanisone and the comprehensive evaluation of its pharmacological and behavioral effects. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this important class of neuroleptic agents.

References

The 1-(2,4-Difluorophenyl)piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 1-(2,4-difluorophenyl)piperazine moiety is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the development of a wide array of therapeutic agents. This structural motif is a cornerstone in the design of drugs targeting the central nervous system (CNS), including treatments for psychosis, depression, and neurodegenerative disorders.[1][2][3] Its prevalence is attributed to the unique combination of the piperazine ring's physicochemical properties and the electronic influence of the difluorophenyl group.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a rigid structure with a high polar surface area, which can enhance aqueous solubility and oral bioavailability.[4][5] The two nitrogen atoms provide versatile points for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile.[4][6] The addition of the 2,4-difluorophenyl group further modulates the electronic properties of the scaffold, influencing receptor binding affinity and metabolic stability. This guide provides a comprehensive overview of the synthesis, therapeutic applications, structure-activity relationships (SAR), and experimental evaluation of this compound derivatives for researchers and drug development professionals.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step process. A common foundational strategy is the N-arylation of piperazine or a protected piperazine derivative with an activated 2,4-difluorophenyl halide. Subsequent derivatization at the second nitrogen of the piperazine ring allows for the introduction of diverse functionalities to explore structure-activity relationships.

A general synthetic workflow is outlined below:

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Derivatization at N4 A 1,2,4-Trifluorobenzene C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B Piperazine B->C G Final Derivative C->G D Alkyl Halide (R-X) D->G:n N-Alkylation E Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) E->G:w N-Acylation F Aryl Halide (Ar-X) F->G:s N-Arylation (e.g., Buchwald-Hartwig)

Caption: General synthetic pathways for this compound derivatives.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the this compound scaffold has been exploited to develop ligands for a variety of biological targets, leading to compounds with diverse therapeutic applications.

Antipsychotic Agents

Many atypical antipsychotics feature the arylpiperazine motif. Derivatives of this compound have been extensively investigated for their ability to modulate dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of schizophrenia.[1]

One notable example is Aripiprazole, which contains a dichlorophenylpiperazine moiety, but serves as a structural template for related research.[7] The general principle involves connecting the this compound core via a flexible linker to another cyclic system. The nature of this linker and the terminal group is crucial for receptor affinity and the overall pharmacological profile (agonist, antagonist, or partial agonist).

Table 1: Antipsychotic Activity of Selected this compound Derivatives

CompoundLinkerTerminal GroupD2 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)Reference
FG5803 -(CH2)3-C(O)-Benzoyl>1000 (weak blockade)13[8]
3w -CH2-CH(OH)-(CH2)2-6-fluoro-1,2-benzisoxazole1.80.9[9]

FG5803 is a 1-piperazinecarboxamide derivative with a different core but illustrates the principle of potent 5-HT2A antagonism.[8]

The data suggests that potent and selective antagonism at the 5-HT2A receptor can be achieved, as seen with FG5803.[8] Compound 3w, a multi-target agent, demonstrates high affinity for both D2 and 5-HT2A receptors, a desirable profile for atypical antipsychotics.[9]

The signaling pathway for these agents often involves the modulation of G-protein coupled receptors (GPCRs) like the D2 and 5-HT2A receptors, which in turn affects downstream signaling cascades involving adenylyl cyclase and phospholipase C.

Antipsychotic_Signaling_Pathway cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) D2R D2R Gi Gi/o D2R->Gi Antagonist Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Therapy Antipsychotic Effect (Reduced positive symptoms) cAMP->Therapy S2AR 5-HT2AR Gq Gq/11 S2AR->Gq Antagonist Blocks PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG IP3_DAG->Therapy

Caption: Simplified signaling pathways modulated by atypical antipsychotics.

Antidepressant Agents

The arylpiperazine scaffold is a key component of several antidepressants.[10] Derivatives of this compound have been designed as ligands for the serotonin transporter (SERT) and various serotonin receptors, particularly 5-HT1A.[11][12] Vortioxetine, a multimodal antidepressant, features a related 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine core and serves as a prime example of this drug class.[12] The strategy involves combining SERT inhibition with activity at other serotonin receptors to achieve a broader therapeutic effect.

Table 2: Antidepressant Activity of Selected Arylpiperazine Derivatives

CompoundTarget(s)Activity (Ki or IC50, nM)Reference
Vortioxetine (Lu AA21004) SERT1.6[12]
5-HT33.7[12]
5-HT1A15 (agonist)[12]
LQFM212 Monoaminergic PathwayN/A (in vivo model)[13]

LQFM212 is a piperazine derivative shown to have antidepressant-like effects involving the monoaminergic pathway and BDNF.[13]

The SAR studies in this area focus on optimizing the substituents on the phenyl ring and the nature of the linker to achieve the desired multi-target profile.[11]

Agents for Neurodegenerative Diseases

The application of this compound derivatives extends to neurodegenerative disorders like Alzheimer's disease (AD).[14][15] Research has focused on developing multi-target-directed ligands that can, for instance, inhibit acetylcholinesterase (AChE), reduce amyloid-beta (Aβ) peptide aggregation, and modulate other relevant pathways.

Table 3: Activity of Selected Derivatives in Alzheimer's Disease Models

Compound ClassTarget(s)Key FindingsReference
N,N'-disubstituted piperazines Aβ and Tau pathologyReduced amyloid and Tau pathology in a preclinical AD model.[15]
Piperazine Derivatives TRPC6 AgonistsInvestigated as potential therapeutic agents for AD.[14]
Anticancer Agents

More recently, the arylpiperazine scaffold has gained attention in oncology.[16] Derivatives have been designed to induce apoptosis and inhibit the proliferation of various cancer cell lines. The mechanism often involves targeting specific proteins like BCL2.

A recent study detailed novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential BCL2 inhibitors.[17]

Table 4: Anticancer Activity of Selected Piperazine Derivatives

CompoundCell LineActivity (IC50, µM)TargetReference
Compound 3e MDA-MB-231 (Breast)16.98BCL2 (downregulation)[17]
Compound 6b MDA-MB-231 (Breast)17.33BCL2 (downregulation)[17]

These compounds demonstrated potent anti-cancer properties by inducing apoptosis and selectively targeting BCL2.[17]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds. Below are representative protocols.

Synthesis Protocol: General Procedure for N-Alkylation

This protocol describes the synthesis of a final derivative from the this compound core via N-alkylation.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.), to the reaction mixture.

  • Alkyl Halide Addition: Add the desired alkyl halide (R-X, 1.1 eq.) to the mixture. A catalytic amount of potassium iodide (KI) may be added to facilitate the reaction with alkyl chlorides or bromides.

  • Reaction: Heat the mixture to an appropriate temperature (typically 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final N-alkylated derivative.

Biological Assay Protocol: In Vitro Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a compound to a specific receptor (e.g., 5-HT2A).

  • Membrane Preparation: Utilize cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: Use a specific radioligand, such as [3H]ketanserin, for the 5-HT2A receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with the radioligand (at a concentration near its Kd) and various concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-labeled antagonist (e.g., 10 µM mianserin).

  • Equilibrium: Allow the mixture to incubate at room temperature for 60 minutes to reach equilibrium.

  • Harvesting: Terminate the incubation by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the competition binding data using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Screening_Workflow A Compound Library (Derivatives) B Primary Screening (e.g., Receptor Binding Assay @ 1 µM) A->B Test C Dose-Response Analysis (IC50 / Ki Determination) B->C Active 'Hits' D Secondary Screening (Functional Assays, e.g., cAMP, Ca2+ flux) C->D E Selectivity Profiling (Panel of related receptors) D->E F In Vitro ADME (Metabolic Stability, Permeability) E->F G Lead Candidate F->G Optimized Profile

Caption: A typical in vitro screening cascade for drug discovery.

Conclusion

The this compound scaffold remains a highly valuable and versatile core in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of numerous compounds with significant therapeutic potential across a range of diseases, particularly those affecting the central nervous system. The continued exploration of new derivatization strategies and the application of multi-target drug design principles promise to further expand the therapeutic utility of this remarkable scaffold, paving the way for the discovery of next-generation medicines with improved efficacy and safety profiles.

References

Spectroscopic Profile of 1-(2,4-Difluorophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2,4-Difluorophenyl)piperazine, a compound of interest in pharmaceutical research and development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂F₂N₂

  • Molecular Weight: 198.21 g/mol

  • CAS Number: 155339-77-2

  • Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from similar structures and known substituent effects.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)
Piperazine NH 1.5 - 2.5br s-
Piperazine CH ₂ (positions 3, 5)2.9 - 3.2t~5
Piperazine CH ₂ (positions 2, 6)3.2 - 3.5t~5
Aromatic CH (position 6)6.8 - 7.0m-
Aromatic CH (position 5)6.9 - 7.1m-
Aromatic CH (position 3)7.0 - 7.2m-

Note: The chemical shifts of the piperazine protons can be broad and may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ) ppm (Predicted)
Piperazine C H₂ (positions 3, 5)~45
Piperazine C H₂ (positions 2, 6)~50
Aromatic C -H (position 6)~104 (dd, J ≈ 25, 3 Hz)
Aromatic C -H (position 5)~112 (dd, J ≈ 22, 4 Hz)
Aromatic C -N (position 1)~138 (dd, J ≈ 9, 2 Hz)
Aromatic C -H (position 3)~118 (dd, J ≈ 7, 4 Hz)
Aromatic C -F (position 2)~158 (dd, J ≈ 248, 12 Hz)
Aromatic C -F (position 4)~161 (dd, J ≈ 250, 12 Hz)

Note: The carbon signals of the fluorinated aromatic ring will exhibit splitting due to C-F coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
N-H Stretch (secondary amine)3250 - 3400Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2800 - 3000Medium
C=C Stretch (aromatic)1500 - 1600Medium-Strong
C-N Stretch (aromatic amine)1250 - 1350Strong
C-N Stretch (aliphatic amine)1020 - 1250Medium
C-F Stretch1100 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 198.

Table 4: Predicted Mass Spectrometry Data for this compound

Fragmentm/z (Predicted)Description
[C₁₀H₁₂F₂N₂]⁺198Molecular Ion (M⁺)
[C₉H₁₀F₂N]⁺169Loss of CH₂NH
[C₆H₄F₂N]⁺129Difluorophenylamino fragment
[C₄H₉N₂]⁺85Piperazine fragment

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts in both ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Place the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or with direct infusion capabilities using an electrospray ionization (ESI) source.[1]

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

  • Further dilute the stock solution to a final concentration of about 10-100 µg/mL with the same solvent.[2]

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

  • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Optimize for maximum signal intensity.

  • Nebulizer Gas: Nitrogen is commonly used.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Obtain Pure Sample MS Mass Spectrometry (MS) Sample->MS IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Elucidate Molecular Structure NMR->NMR_Data Structure_Confirmation Structure Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to acquire experimental data on their specific samples for definitive characterization.

References

Solubility Profile of 1-(2,4-Difluorophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(2,4-Difluorophenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is crucial for its handling, formulation, and biological assessment. This document summarizes available solubility data, details relevant experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative assessments have been reported, indicating its general solubility behavior. The following table summarizes the available qualitative solubility information.

SolventQualitative Solubility
ChloroformSlightly Soluble[1][2]
DMSOSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]

It is important to note that "slightly soluble" is a qualitative term. For precise formulation and development work, it is imperative to determine the quantitative solubility through the experimental methods outlined in the subsequent sections.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Both thermodynamic and kinetic solubility are important parameters in drug discovery and development.[3][4]

Thermodynamic Solubility Measurement (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[5][6][7] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., various buffers, organic solvents) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[8]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Data Analysis: The solubility is reported in units such as mg/mL or µM.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution in an aqueous buffer.[3][9]

Methodology (Turbidimetric Method):

  • Compound Stock Solution: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.

  • Precipitation Monitoring: The formation of a precipitate as a result of the compound's limited aqueous solubility is monitored by measuring the turbidity of the solution using a nephelometer or a plate reader that can detect light scattering.[3]

  • Data Analysis: The kinetic solubility is the concentration at which the first sign of precipitation is detected.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted piperazine, a class of compounds to which this compound belongs. This provides a logical representation of the chemical synthesis process.

G General Synthesis Workflow for 1-Arylpiperazines cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product ArylHalide 1-Bromo-2,4-difluorobenzene Reaction Buchwald-Hartwig Amination ArylHalide->Reaction Piperazine Piperazine Piperazine->Reaction Workup Aqueous Work-up Reaction->Workup Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General Synthesis Workflow for 1-Arylpiperazines.

Conclusion

While qualitative data suggests that this compound has limited solubility in common organic solvents, there is a clear need for comprehensive quantitative studies to be performed. The experimental protocols described herein provide a robust framework for researchers to determine the precise solubility of this compound in various solvents and buffer systems. Such data is essential for advancing its use in pharmaceutical research and development.

References

Potential Therapeutic Targets for 1-(2,4-Difluorophenyl)piperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific quantitative in vitro binding affinity data for 1-(2,4-Difluorophenyl)piperazine. The following guide infers potential therapeutic targets based on the well-established pharmacology of structurally related phenylpiperazine compounds. The experimental protocols and quantitative data presented are representative of the methodologies used to characterize such compounds and are provided for illustrative purposes.

Introduction

This compound is a synthetic compound belonging to the phenylpiperazine class of molecules. This class is of significant interest in medicinal chemistry due to the prevalence of the piperazine moiety in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, anxiolytic, and antihistaminic agents. The introduction of fluorine atoms onto the phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of these compounds, potentially enhancing their binding affinity, selectivity, and metabolic stability. This guide explores the potential therapeutic targets of this compound by examining the structure-activity relationships of analogous compounds.

Inferred Therapeutic Targets

Based on the pharmacology of structurally similar phenylpiperazines, the primary potential therapeutic targets for this compound are within the central nervous system (CNS), particularly monoaminergic G-protein coupled receptors (GPCRs).

Serotonin (5-HT) Receptors

Phenylpiperazine derivatives are well-known to interact with various serotonin receptor subtypes. The nature and position of substituents on the phenyl ring play a crucial role in determining the affinity and selectivity for these receptors.

  • 5-HT1A Receptors: Many phenylpiperazines act as agonists or partial agonists at the 5-HT1A receptor, a target for anxiolytic and antidepressant drugs. The interaction with this receptor is a key component of the mechanism of action for drugs like buspirone.

  • 5-HT2A Receptors: Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is also being explored for the treatment of insomnia and depression. The fluorine substitution pattern on the phenyl ring can significantly influence the affinity for this receptor subtype.[1]

  • Other 5-HT Receptors: Phenylpiperazines have also been shown to interact with other serotonin receptors, such as 5-HT2C and 5-HT7, which are implicated in the regulation of mood, appetite, and cognition.

Dopamine (D) Receptors

Interaction with dopamine receptors, particularly the D2-like family (D2, D3, and D4), is another common feature of phenylpiperazine compounds, especially those developed as antipsychotics.

  • D2 Receptors: Antagonism at D2 receptors is a primary mechanism for the therapeutic effects of antipsychotic medications in treating psychosis.

  • D3 Receptors: The D3 receptor is a target of interest for treating substance abuse and certain aspects of schizophrenia. Some phenylpiperazine derivatives show high affinity and selectivity for the D3 receptor.

Quantitative Data for Structurally Related Compounds

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)Reference
1-(2-Fluorophenyl)piperazine14.3 - 27---[2]
1-(3-Fluorophenyl)piperazine-----
1-(4-Fluorophenyl)piperazine-----
1-Phenylpiperazine----[3]
1-(2-Methoxyphenyl)piperazineHigh Affinity---[4]

Note: A lower Ki value indicates a higher binding affinity. Dashes indicate that data was not found in the cited sources.

Experimental Protocols

To determine the therapeutic potential of this compound, a series of in vitro assays would be necessary. The following are detailed, generalized methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.[5]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for target receptors (e.g., 5-HT1A, 5-HT2A, D2).

Materials:

  • Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK-293 cells).

  • A specific radioligand for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

  • This compound (test compound).

  • Non-labeled competing ligand for determination of non-specific binding (e.g., serotonin for 5-HT receptors, haloperidol for D2 receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total binding is measured in the absence of any competing ligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays (e.g., cAMP Assay for 5-HT1A Receptors)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To characterize the functional activity of this compound at the 5-HT1A receptor.

Materials:

  • A cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK-293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • A known 5-HT1A agonist (e.g., 8-OH-DPAT).

  • This compound (test compound).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Agonist Mode: To test for agonist activity, treat the cells with varying concentrations of this compound in the presence of forskolin.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist (e.g., 8-OH-DPAT) and forskolin.

  • Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • In agonist mode, a dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity. The EC50 (effective concentration to produce 50% of the maximal response) can be calculated.

    • In antagonist mode, a rightward shift in the agonist's dose-response curve in the presence of the test compound indicates antagonist activity. The pA2 or Kb value can be determined to quantify the antagonist potency.

Visualizations

Signaling Pathways

G cluster_5HT1A 5-HT1A Receptor Signaling cluster_D2 D2 Receptor Signaling Ligand_5HT1A This compound (Potential Agonist) Receptor_5HT1A 5-HT1A Receptor Ligand_5HT1A->Receptor_5HT1A G_protein_i Gi/o Protein Receptor_5HT1A->G_protein_i Activation AC Adenylyl Cyclase G_protein_i->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response_Inhibition Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response_Inhibition Ligand_D2 This compound (Potential Antagonist) Receptor_D2 D2 Receptor Ligand_D2->Receptor_D2 Blocks Dopamine Dopamine Dopamine->Receptor_D2 G_protein_i_D2 Gi/o Protein Receptor_D2->G_protein_i_D2 Activation AC_D2 Adenylyl Cyclase G_protein_i_D2->AC_D2 Inhibition cAMP_D2 cAMP AC_D2->cAMP_D2

Caption: Potential signaling pathways for this compound.

Experimental Workflow

G start Start: Prepare Reagents prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_ligands Prepare Radioligand and Test Compound Dilutions start->prepare_ligands incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_ligands->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: General workflow for a radioligand binding assay.

Conclusion

While direct experimental data for this compound is scarce in the public domain, the extensive research on the phenylpiperazine scaffold provides a strong basis for inferring its potential therapeutic targets. The primary candidates are serotonin and dopamine receptors within the CNS. The difluoro-substitution pattern on the phenyl ring is likely to significantly influence its binding affinity and selectivity profile, making it a compound of interest for further investigation in the context of developing novel CNS-active agents. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of its pharmacological properties.

References

An In-depth Technical Guide to the In Vitro Screening of 1-(2,4-Difluorophenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data associated with the in vitro screening of 1-(2,4-Difluorophenyl)piperazine and its structurally related analogs. The piperazine scaffold is a prevalent feature in many biologically active compounds, recognized for its role in optimizing pharmacokinetic properties and arranging pharmacophoric groups for effective interaction with biological targets.[1][2] This document synthesizes key findings from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this area.

Data Presentation: Quantitative Bioactivity of Piperazine Analogs

The following tables summarize the quantitative data from in vitro screening of various piperazine analogs, categorized by their therapeutic targets.

Table 1: Anticancer and Cytotoxic Activity

CompoundCell LineAssay TypeIC50 (µM)Source
Compound 3e (Sulfamethoxazole-1-(2-fluorophenyl)piperazine derivative)MDA-MB-231 (Breast Cancer)MTT16.98[3]
Compound 6b (Sulfamethoxazole-1-(2-fluorophenyl)piperazine derivative)MDA-MB-231 (Breast Cancer)MTT17.33[3]
Compound BS130 (1-(3,4-dichlorophenyl)piperazine derivative)MCF7 (Breast Cancer)CytotoxicityMore potent than Doxorubicin[4]
Compound BS230 (1-(3,4-dichlorophenyl)piperazine derivative)MCF7 (Breast Cancer)CytotoxicityMore potent than Doxorubicin[4]
Compound BS230 (1-(3,4-dichlorophenyl)piperazine derivative)MCF10A (Non-tumorigenic)CytotoxicityLower cytotoxicity than Doxorubicin[4]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives MCF7, BT20, T47D, CAMA-1 (Breast Cancer)Cytotoxicity0.31 - 120.52[5]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives MCF-12A (Normal Breast)Cytotoxicity6.6 - 299.66[5]

Table 2: Antiplasmodial Activity

CompoundPlasmodium StrainAssay TypeIC50 (µM)Source
Compound 13g (Fluorinated piperazine-hydroxyethylamine analog)P. falciparum 3D7---0.28[6]
Compound 14g (Fluorinated piperazine-hydroxyethylamine analog)P. falciparum 3D7---0.09[6]
Compound 13g (Fluorinated piperazine-hydroxyethylamine analog)P. falciparum Dd2 (Chloroquine-resistant)---0.11[6]
Compound 14g (Fluorinated piperazine-hydroxyethylamine analog)P. falciparum Dd2 (Chloroquine-resistant)---0.10[6]

Table 3: Receptor Binding Affinity and Functional Activity

CompoundReceptor TargetAssay TypeBinding Affinity (Ki, nM)Functional Activity (pA2)Source
Compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide)Human Dopamine D3Competition Binding0.7---[7]
Compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide)Human Dopamine D2LCompetition Binding93.3---[7]
NGB 2904 (Lead Compound)Human Dopamine D3Competition Binding2.0---[7]
NGB 2904 (Lead Compound)Human Dopamine D2LCompetition Binding112---[7]
Compound 1a (1-substituted-guanidine derivative)Guinea Pig Histamine H3Antagonism Assay---8.43[8]
Compound 1b (1-substituted-guanidine derivative)Guinea Pig Histamine H3Antagonism Assay---8.49[8]
Compound 2a (Piperidine analog of 1b)Guinea Pig Histamine H3Antagonism Assay---7.90[8]
Compound 2b (Piperidine analog of 1b)Guinea Pig Histamine H3Antagonism Assay---8.35[8]

Experimental Protocols

Detailed methodologies for key in vitro screening experiments are provided below.

Protocol: MTT Assay for Antiproliferative Activity

This protocol is based on the methodology used for screening sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives against breast cancer cell lines.[3]

  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized piperazine analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are further diluted with the culture medium to achieve a range of final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group with solvent alone is also prepared.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[4]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: Receptor Competition Binding Assay

This protocol is adapted from the screening of analogs for the human dopamine D3 receptor.[7]

  • Membrane Preparation: HEK-293 cells stably transfected with the human dopamine D2L or D3 receptor are cultured and harvested. The cell pellets are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting membrane pellets are stored at -80°C until use.

  • Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

  • Radioligand: A high-affinity, selective radioligand, such as (¹²⁵I)-IABN, is used to label the target receptors.

  • Competition Assay: The assay is performed in 96-well plates. Each well contains:

    • Receptor-containing cell membranes (e.g., 10-20 µg protein).

    • A fixed concentration of the radioligand (e.g., 50 pM).

    • Varying concentrations of the unlabeled test compound (piperazine analog).

  • Incubation: The plates are incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The data are analyzed using non-linear regression to determine the Ki (inhibitory constant) of the test compounds.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for analyzing changes in gene expression, such as the downregulation of BCL2 and upregulation of Caspase-3, as seen with certain anticancer piperazine derivatives.[3]

  • Cell Treatment: MDA-MB-231 cells are treated with the test compounds (e.g., compounds 3e and 6b at their IC50 concentrations) for a specified time (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from both treated and untreated control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR Reaction: The qRT-PCR reaction is set up in a 96-well PCR plate. Each reaction mixture contains:

    • cDNA template.

    • Forward and reverse primers for the target genes (e.g., BCL2, Casp3) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • A fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

  • Thermal Cycling: The plate is run on a real-time PCR machine with a program typically involving an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values are obtained for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the untreated control.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and signaling pathways relevant to the screening of this compound analogs.

Experimental and Logical Workflows

G General In Vitro Screening Workflow for Piperazine Analogs cluster_0 Phase 1: Synthesis & Initial Prep cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Hit Selection Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Library Compound Library Creation Purification->Library Primary_Screen Primary Screening (e.g., Single High Concentration) Library->Primary_Screen Dose_Response Dose-Response Assay (e.g., MTT, Binding) Primary_Screen->Dose_Response Selectivity Selectivity & Counter-Screening Dose_Response->Selectivity Data_Analysis IC50 / Ki / pA2 Calculation Selectivity->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Hit_Selection Hit Compound Selection SAR->Hit_Selection Further_Dev Further Development (In Vivo Studies) Hit_Selection->Further_Dev Lead Optimization

Caption: General In Vitro Screening Workflow for Piperazine Analogs.

Biological Signaling Pathways

G Mechanism of Action: BCL2-Mediated Apoptosis Pathway cluster_mito Mitochondrial Pathway Analog Anticancer Piperazine Analog (e.g., Compound 3e) BCL2 Bcl-2 (Anti-apoptotic) Analog->BCL2 Inhibition BaxBak Bax / Bak (Pro-apoptotic) BCL2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Activates Pore Formation CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Mechanism of Action: BCL2-Mediated Apoptosis Pathway.

G Dopamine D3 Receptor Antagonism Signaling Pathway Dopamine Dopamine D3R Dopamine D3 Receptor (GPCR) Dopamine->D3R Activates Analog D3-Selective Piperazine Analog (e.g., Compound 29) Analog->D3R Antagonizes/ Inhibits Gi Gi Protein D3R->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP (Cyclic AMP) AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Neuronal Function) CREB->Gene Regulates

Caption: Dopamine D3 Receptor Antagonism Signaling Pathway.

References

Methodological & Application

Application Notes: 1-(2,4-Difluorophenyl)piperazine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2,4-Difluorophenyl)piperazine is a key structural motif and versatile building block in medicinal chemistry. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold due to its favorable physicochemical properties, including good aqueous solubility and the ability to modulate lipophilicity. The presence of the 2,4-difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity through specific fluorine interactions. This moiety is integral to the development of a wide range of therapeutic agents.[1][2][3]

Therapeutic Applications

Derivatives of this compound have shown significant promise in several therapeutic areas:

  • Antipsychotics: The piperazine nucleus is a common feature in both typical and atypical antipsychotic drugs that target dopamine and serotonin receptors.[4] The difluorophenyl moiety can enhance the binding affinity and selectivity of these compounds for specific receptor subtypes, such as the serotonin 2A (5-HT2A) and dopamine D2 receptors, which are crucial targets in the treatment of schizophrenia.[5]

  • Anticancer Agents: Novel derivatives incorporating the this compound scaffold have been investigated for their antiproliferative and apoptotic activities. For instance, some compounds have been shown to inhibit BCL2, an anti-apoptotic protein, in breast cancer cell lines.[6] Others have demonstrated cytotoxic effects against various human cancer cell lines, including melanoma.[7]

  • Antimicrobial Agents: The versatile nature of the piperazine ring has been exploited in the development of new antimicrobial agents. Hybrid molecules containing the 1-(4-fluorophenyl)piperazine skeleton have been synthesized and have shown moderate to good antibacterial activity.[8]

  • Calcium Channel Blockers: Certain derivatives are classified as calcium antagonists and have been used clinically for the treatment of migraines.[9]

  • Other CNS Disorders: The central pharmacological activity of piperazine derivatives extends to potential treatments for depression and anxiety.[10]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly modulated by substitutions on the second nitrogen of the piperazine ring. Structure-activity relationship studies have shown that the nature of the substituent group is critical for potency and selectivity. For example, in the context of anticancer agents, the introduction of specific aromatic or heterocyclic moieties can enhance cytotoxic activity.[11]

Quantitative Data Summary

Compound ClassTargetModelActivityReference
1-Piperazinecarboxamide derivative (FG5803)Serotonin 2A ReceptorReceptor Binding AssayKi = 13 nM
PiperazinylacetamidesAnticancerGrowth InhibitionGI50 = 4.36 µM[9]
Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivativesBCL2 InhibitionMDA-MB-231 breast cancer cellsIC50 = 16.98 µM (compound 3e), 17.33 µM (compound 6b)[6]
Thiazolinylphenyl–piperazine derivativesAnticancerLNCaP prostate cancer cellsIC50 = 3.67 µM

Experimental Protocols

1. General Synthesis of a this compound Derivative

This protocol describes a general method for the N-acylation of this compound.

Materials:

  • This compound

  • 2,4-Difluorobenzoyl chloride

  • Anhydrous chloroform

  • Triethylamine (TEA)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of 2,4-difluorobenzoyl chloride (1.1 eq) in anhydrous chloroform to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to yield the purified N-acylated piperazine derivative.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

2. In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a method to evaluate the cytotoxic effects of a synthesized this compound derivative on a cancer cell line (e.g., MDA-MB-231).

Materials:

  • MDA-MB-231 breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Synthesized this compound derivative

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation s1 1. N-Acylation Reaction (this compound + Acyl Chloride) s2 2. Reaction Work-up (Quenching, Extraction, Drying) s1->s2 s3 3. Purification (Column Chromatography) s2->s3 s4 4. Characterization (NMR, MS, IR) s3->s4 b1 5. In Vitro Anticancer Assay (MTT) (Cell Seeding, Compound Treatment) s4->b1 Purified Compound b2 6. Data Acquisition (Absorbance Measurement) b1->b2 b3 7. Data Analysis (IC50 Determination) b2->b3

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates drug This compound Derivative (Antagonist) drug->receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Altered Neuronal Excitability (Antipsychotic Effect) ca_release->cellular_response pkc->cellular_response

Caption: Simplified 5-HT2A receptor signaling pathway targeted by antipsychotic piperazine derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Antipsychotic Agents from 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel antipsychotic agents derived from the precursor 1-(2,4-Difluorophenyl)piperazine. The protocols outlined below are based on established synthetic methodologies and structure-activity relationships (SAR) for atypical antipsychotics, which typically exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.

Introduction

The 1-arylpiperazine moiety is a well-established pharmacophore in the design of antipsychotic drugs. The fluorine substituents on the phenyl ring can enhance metabolic stability and receptor binding affinity. This document details the synthesis of a novel potential antipsychotic agent, Compound 1 , [6-fluoro-3-(4-(4-(2,4-difluorophenyl)piperazin-1-yl)butyl)benzo[d]isoxazole], from this compound. The rationale for this target molecule is based on the common structural motif of a flexible butyl linker connecting an arylpiperazine to a benzisoxazole heterocycle, a feature present in successful antipsychotic drugs.

Proposed Synthesis of Compound 1

The synthesis of Compound 1 is a two-step process involving the N-alkylation of this compound with a suitable electrophile, followed by the introduction of the benzisoxazole moiety.

Diagram of the Synthetic Pathway

G A This compound C Intermediate: 1-(4-chlorobutyl)-4-(2,4-difluorophenyl)piperazine A->C K2CO3, Acetone, Reflux B 1-Bromo-4-chlorobutane B->C E Compound 1: 6-fluoro-3-(4-(4-(2,4-difluorophenyl)piperazin-1-yl)butyl)benzo[d]isoxazole C->E K2CO3, DMF, 80°C D 6-Fluoro-3-hydroxybenzo[d]isoxazole D->E

Caption: Synthetic route for Compound 1.

Experimental Protocols

Step 1: Synthesis of 1-(4-chlorobutyl)-4-(2,4-difluorophenyl)piperazine (Intermediate)

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-4-chlorobutane (1.2 eq)

  • Potassium carbonate (K2CO3) (2.5 eq)

  • Acetone

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask, add this compound and acetone. Stir until fully dissolved.

  • Add potassium carbonate to the solution.

  • Add 1-bromo-4-chlorobutane dropwise to the reaction mixture at room temperature.

  • Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure intermediate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of 6-fluoro-3-(4-(4-(2,4-difluorophenyl)piperazin-1-yl)butyl)benzo[d]isoxazole (Compound 1)

Materials:

  • 1-(4-chlorobutyl)-4-(2,4-difluorophenyl)piperazine (Intermediate) (1.0 eq)

  • 6-Fluoro-3-hydroxybenzo[d]isoxazole (1.1 eq)

  • Potassium carbonate (K2CO3) (2.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • To a round-bottom flask, add the intermediate, 6-fluoro-3-hydroxybenzo[d]isoxazole, and potassium carbonate in DMF.

  • Heat the reaction mixture to 80°C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane:methanol gradient to yield Compound 1.

  • Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and determine its purity by HPLC.

Pharmacological Evaluation

The antipsychotic potential of Compound 1 would be evaluated through a series of in vitro and in vivo assays.

In Vitro Receptor Binding Assays

The affinity of Compound 1 for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia would be determined using radioligand binding assays.

Table 1: Representative Pharmacological Data for Compound 1

ReceptorRadioligandKᵢ (nM) - Expected
Dopamine D₂[³H]Spiperone1.5
Serotonin 5-HT₁ₐ[³H]8-OH-DPAT5.2
Serotonin 5-HT₂ₐ[³H]Ketanserin0.8
Adrenergic α₁[³H]Prazosin25.6
Histamine H₁[³H]Pyrilamine40.1

Note: The Kᵢ values are hypothetical and represent a desirable profile for an atypical antipsychotic, with high affinity for D₂ and 5-HT₂ₐ receptors and lower affinity for α₁ and H₁ receptors to minimize side effects like orthostatic hypotension and sedation.

Protocol for In Vitro Receptor Binding Assay (General)
  • Prepare cell membranes expressing the receptor of interest (e.g., CHO-K1 cells transfected with human D₂ receptor).

  • In a 96-well plate, incubate the cell membranes with a known concentration of the specific radioligand and varying concentrations of the test compound (Compound 1).

  • Incubate at the appropriate temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Diagram of the Experimental Workflow for Pharmacological Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound 1 Synthesis & Purification B Receptor Binding Assays (D2, 5-HT2A, etc.) A->B C Functional Assays (e.g., cAMP, Ca2+ flux) B->C D hERG Channel Assay C->D E Rodent Pharmacokinetic Studies (ADME) D->E Lead Candidate Selection F Behavioral Models (e.g., Amphetamine-induced hyperlocomotion) E->F G Catalepsy Test (Side effect profile) F->G H Toxicology Studies G->H

Caption: Workflow for preclinical evaluation.

Proposed Signaling Pathway of Atypical Antipsychotics

Atypical antipsychotics achieve their therapeutic effect by modulating dopaminergic and serotonergic pathways in the brain. The dual antagonism of D2 and 5-HT2A receptors is believed to be crucial for their efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects.

Diagram of the Dopamine and Serotonin Receptor Signaling

G cluster_1 Postsynaptic Neuron Dopa Dopamine D2R D2 Receptor Dopa->D2R Sero Serotonin HT2AR 5-HT2A Receptor Sero->HT2AR AC Adenylyl Cyclase D2R->AC PLC Phospholipase C HT2AR->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca ↑ Ca2+ IP3_DAG->Ca Compound1 Compound 1 Compound1->D2R Antagonist Compound1->HT2AR Antagonist

Caption: Antagonism of D2 and 5-HT2A receptors.

Conclusion

The protocols and data presented here provide a comprehensive guide for the synthesis and preclinical evaluation of a novel antipsychotic agent, Compound 1 , derived from this compound. This systematic approach, combining targeted synthesis with a robust pharmacological assessment, is essential for the identification and development of new and improved treatments for psychotic disorders. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and findings.

Application Notes: 1-(2,4-Difluorophenyl)piperazine as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important families of drug targets.[2] In the design of kinase inhibitors, medicinal chemists often employ "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets. The piperazine moiety is a prominent example of such a scaffold, found in numerous FDA-approved drugs.[3][4]

The 1-(2,4-Difluorophenyl)piperazine fragment, in particular, offers several advantages for kinase inhibitor design. The piperazine ring provides a versatile linker and can improve physicochemical properties like solubility.[5] The 2,4-difluorophenyl group can enhance metabolic stability and engage in specific hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, improving both potency and selectivity.[6][7] These application notes provide an overview of its use in developing potent kinase inhibitors, complete with quantitative data and detailed experimental protocols.

Application 1: Targeting BCR-ABL in Chronic Myeloid Leukemia (CML)

The fusion protein BCR-ABL is the causative agent in most cases of chronic myeloid leukemia (CML). Kinase inhibitors targeting BCR-ABL have revolutionized CML treatment. The this compound scaffold can be incorporated into novel pan-inhibitors designed to overcome resistance, including the challenging T315I mutation.[8]

Quantitative Data: Antiproliferative Activity

A potent pan-inhibitor, compound 3a-P1 , which incorporates a difluoro-indene scaffold with a piperazine moiety, has demonstrated significant antiproliferative activity against various CML cell lines.[8]

CompoundCell LineTargetIC50 (nM)Reference
3a-P1 K562BCR-ABL0.4[8]
3a-P1 Ku812BCR-ABL0.1[8]
3a-P1 BaF3BCR-ABL (Wild-Type)2.1[8]
3a-P1 BaF3BCR-ABL (T315I Mutant)4.7[8]
Signaling Pathway: BCR-ABL

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives downstream signaling pathways, such as RAS/RAF/MEK/ERK and JAK/STAT, leading to uncontrolled cell proliferation and inhibition of apoptosis. Inhibitors containing the this compound building block can block the ATP-binding site, shutting down these oncogenic signals.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS BCR_ABL->RAS STAT5 STAT5 BCR_ABL->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation STAT5->Proliferation Inhibitor Phenylpiperazine Inhibitor Inhibitor->BCR_ABL

Caption: BCR-ABL signaling pathway and point of inhibition.

Application 2: Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[1] Its overexpression or mutation is a key driver in several cancers, including non-small cell lung cancer and breast cancer.[1] Phenylpiperazine derivatives have been developed as potent EGFR inhibitors.[1]

Quantitative Data: Antiproliferative and Kinase Inhibitory Activity

A novel class of phenylpiperazine derivatives demonstrated potent and selective inhibitory activity against EGFR and cancer cell lines.[1]

CompoundCell Line / KinaseIC50 (µM)Reference
3p MCF-7 (Breast Cancer)0.22[1]
3p HeLa (Cervical Cancer)0.08[1]
3p A549 (Lung Cancer)0.05[1]
3p EGFR (Kinase Assay)0.02[1]
3p VEGFR2>10[1]
3p PDGFR>10[1]
Signaling Pathway: EGFR

Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, activating downstream pathways like PI3K/AKT and RAS/MAPK, which promote cell survival and proliferation. EGFR inhibitors containing the this compound moiety compete with ATP in the kinase domain, blocking these signaling cascades.[1]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Phenylpiperazine Inhibitor Inhibitor->EGFR AKT AKT PI3K->AKT Response Cell Proliferation, Survival, Angiogenesis AKT->Response MAPK MAPK RAS->MAPK MAPK->Response

Caption: EGFR signaling cascade and mechanism of inhibition.

Protocols

Protocol 1: General Synthesis of N-Aryl Piperazine Derivatives

This protocol outlines a general method for the synthesis of kinase inhibitors using this compound via nucleophilic aromatic substitution, a common and effective method for forming the crucial C-N bond.[3][9]

Synthesis_Workflow Start Start Materials Reagents This compound + Activated Heterocycle (e.g., chloro-pyrimidine) Start->Reagents Reaction Nucleophilic Aromatic Substitution (Solvent: e.g., Chloroform, Base: e.g., Et3N) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Kinase Inhibitor Purification->Product

Caption: General workflow for synthesizing kinase inhibitors.

Methodology:

  • Reaction Setup: To a solution of an activated heterocyclic core (e.g., a chloro-substituted pyrimidine, 1.0 eq) in an appropriate solvent such as anhydrous chloroform or DMF, add this compound (1.1 eq).

  • Base Addition: Add a suitable base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the HCl byproduct.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Kinase_Assay_Workflow Start Prepare Reagents Plate Add Kinase, Substrate, and Inhibitor (Varying Concentrations) to 384-well plate Start->Plate Initiate Initiate Reaction with ATP Plate->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagent (e.g., Luminescent Kinase Assay Kit) Stop->Detect Read Read Signal (Luminescence/Fluorescence) Detect->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., starting from 10 µM) in DMSO.

  • Reaction Mixture: In a 384-well plate, add the kinase buffer, the target kinase enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km value for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). The signal (luminescence or fluorescence) is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Antiproliferative (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.[1]

MTT_Assay_Workflow Start Cell Seeding Seed Seed Cancer Cells in a 96-well Plate and Allow to Adhere Overnight Start->Seed Treat Treat Cells with Serial Dilutions of the Inhibitor Seed->Treat Incubate Incubate for 72 Hours Treat->Incubate AddMTT Add MTT Reagent to Each Well Incubate->AddMTT Incubate2 Incubate for 4 Hours (Formation of Formazan Crystals) AddMTT->Incubate2 Solubilize Add Solubilization Solution (e.g., DMSO) to Dissolve Crystals Incubate2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Standard workflow for an MTT antiproliferative assay.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

References

Application Notes and Protocols for the Quantification of 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2,4-Difluorophenyl)piperazine is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for quality control during manufacturing, formulation development, and pharmacokinetic studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The presence of the difluorophenyl group provides sufficient UV absorbance for sensitive detection.

1.1. Experimental Protocol

1.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • 0.45 µm membrane filters

1.1.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

1.1.3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of the aqueous and organic phases.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

1.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for a formulation): Accurately weigh a portion of the powdered formulation equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask. Add about 15 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter before injection.

1.2. Data Presentation

Table 1: Representative HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

1.3. Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Methanol start->dissolve sonicate Sonicate (for samples) dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate C18 Reverse-Phase Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve from Standards integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This method is suitable for the quantification of this compound and its related impurities.

2.1. Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, high purity)

2.1.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Autosampler.

  • Data acquisition and processing software.

2.1.3. Chromatographic and Mass Spectrometric Conditions

  • Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 198, 155, 139). Full scan mode can be used for initial identification.

2.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range.

2.2. Data Presentation

Table 2: Representative GC-MS Method Validation Parameters

ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantification (LOQ)0.06 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

2.3. Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start_gc Weigh Standard/Sample dissolve_gc Dissolve in Methanol start_gc->dissolve_gc dilute_gc Dilute to Working Concentration dissolve_gc->dilute_gc inject_gc Inject into GC-MS dilute_gc->inject_gc separate_gc DB-5ms Column Separation inject_gc->separate_gc ionize_gc Electron Ionization (70 eV) separate_gc->ionize_gc detect_gc Mass Detection (SIM Mode) ionize_gc->detect_gc integrate_gc Integrate Ion Chromatogram detect_gc->integrate_gc calibrate_gc Calibration from Standards integrate_gc->calibrate_gc quantify_gc Quantify Analyte calibrate_gc->quantify_gc

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations, particularly in complex matrices like biological fluids.

3.1. Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3.1.2. Instrumentation

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

3.1.3. Chromatographic and Mass Spectrometric Conditions

  • Column: C18 or HILIC column suitable for LC-MS (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 199.1 -> Product ion (Q3) (e.g., m/z 157.1, 114.1)

    • Internal Standard: To be determined based on the selected IS.

3.1.4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards, typically ranging from sub-ng/mL to 100 ng/mL.

  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma, add the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

3.2. Data Presentation

Table 3: Representative LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

3.3. Visualization

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start_lcms Plasma Sample + IS ppt Protein Precipitation (Acetonitrile) start_lcms->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject_lcms Inject into LC-MS/MS reconstitute->inject_lcms separate_lcms UPLC Separation inject_lcms->separate_lcms ionize_lcms ESI+ Ionization separate_lcms->ionize_lcms mrm_lcms MRM Detection ionize_lcms->mrm_lcms integrate_lcms Peak Area Ratio (Analyte/IS) mrm_lcms->integrate_lcms calibrate_lcms Calibration Curve integrate_lcms->calibrate_lcms quantify_lcms Quantify Concentration calibrate_lcms->quantify_lcms

Caption: Workflow for LC-MS/MS analysis of this compound.

Application Notes: Cell-Based Assays for 1-(2,4-Difluorophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-(2,4-Difluorophenyl)piperazine scaffold is a key pharmacophore found in a variety of biologically active compounds. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through modulation of central nervous system pathways.[1][2] Recent research has expanded their therapeutic potential into oncology, with novel derivatives demonstrating significant antiproliferative and apoptotic effects by targeting key cellular regulators like the B-cell lymphoma 2 (BCL2) protein.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular effects of this compound derivatives. Detailed protocols for fundamental cell-based assays are provided to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and target engagement.

Data Presentation: Antiproliferative Activity

The cytotoxic and antiproliferative effects of lead compounds should be quantified across various cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a critical parameter. The data below is representative of recently synthesized 1-(2-fluorophenyl)piperazine derivatives evaluated against the MDA-MB-231 human breast cancer cell line.[3]

Compound IDTarget Cell LineAssay TypeExposure Time (h)IC50 (µM)
Derivative 3e MDA-MB-231MTT Assay4816.98[3]
Derivative 6b MDA-MB-231MTT Assay4817.33[3]
Doxorubicin MDA-MB-231MTT Assay481.5 (Control)

Experimental Protocols

Herein are detailed methodologies for key cell-based assays to evaluate the biological activity of this compound derivatives.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][7]

Materials:

  • 96-well flat-bottom plates

  • Test this compound derivative(s)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, or 0.01M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5][7]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[5][7]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • Test derivative(s)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test derivative at various concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[8]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[9]

  • Analysis:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Cell Cycle Analysis

This protocol uses PI staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[10]

Materials:

  • 6-well plates

  • Test derivative(s)

  • Cold 70% Ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test derivative as described in the apoptosis protocol.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11] Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.[11][12]

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate the tubes for 15-30 minutes at room temperature in the dark.[13]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Many piperazine derivatives function as kinase inhibitors.[14] This assay measures the amount of ADP produced during a kinase reaction, which is then converted to a luminescent signal.[15] A decrease in signal indicates inhibition of kinase activity.

Materials:

  • Kinase of interest, its specific substrate, and ATP

  • Test derivative(s)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[15]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of the test derivative in DMSO.[15]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.[15]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the analysis of this compound derivatives.

G cluster_workflow Experimental Workflow start_node start_node process_node process_node decision_node decision_node data_node data_node end_node end_node start Cell Culture (e.g., MDA-MB-231) treat Treat with Derivative start->treat viability Cell Viability Assay (MTT/XTT) treat->viability ic50 Determine IC50 viability->ic50 is_cytotoxic Is it Cytotoxic? ic50->is_cytotoxic apoptosis Apoptosis Assay (Annexin V) is_cytotoxic->apoptosis Yes end Characterize Lead is_cytotoxic->end No cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle mechanistic Mechanistic Assays (Kinase, GPCR, etc.) cell_cycle->mechanistic mechanistic->end

Caption: High-level workflow for characterizing piperazine derivatives.

G compound Piperazine Derivative bcl2 BCL2 compound->bcl2 inhibits bax Bax/Bak bcl2->bax inhibits mito Mitochondrion bax->mito permeabilizes cyto Cytochrome c (release) mito->cyto cas9 Caspase-9 cyto->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: BCL2-mediated intrinsic apoptosis pathway.

G ligand Piperazine Derivative (Agonist) receptor GPCR (e.g., Gi-coupled) ligand->receptor binds g_protein Gαi Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP Production ac->camp response Cellular Response (Decreased Signaling) camp->response G inhibitor Piperazine Derivative (Kinase Inhibitor) rtk Receptor Tyrosine Kinase (RTK) inhibitor->rtk binds to ATP-binding site substrate Substrate Protein rtk->substrate phosphorylates p_substrate Phosphorylated Substrate rtk->p_substrate atp ATP atp->rtk pathway Downstream Signaling (Proliferation, Survival) p_substrate->pathway activates

References

Application Notes and Protocols for Radiolabeling 1-(2,4-Difluorophenyl)piperazine for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fluorine-18 (¹⁸F) radiolabeling of 1-(2,4-Difluorophenyl)piperazine (DFPP) for use in Positron Emission Tomography (PET) imaging studies. The protocols cover the synthesis of a suitable precursor, the radiolabeling procedure, and subsequent in vitro and in vivo evaluation of the resulting radiotracer, [¹⁸F]DFPP.

Introduction

This compound is a versatile chemical scaffold found in various centrally active compounds. Radiolabeling DFPP with fluorine-18, a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, allows for the in vivo visualization and quantification of its distribution and target engagement using PET.[1][2] This enables the investigation of drug pharmacokinetics, receptor occupancy, and target validation in preclinical and clinical research.

The following protocols detail a robust method for the preparation and evaluation of [¹⁸F]DFPP, focusing on a copper-mediated nucleophilic aromatic substitution reaction, which is a versatile method for the ¹⁸F-fluorination of arenes.[3][4]

Precursor Synthesis and Radiolabeling

A suitable precursor for the radiolabeling of DFPP is a boronic acid pinacol ester derivative. The synthesis of this precursor and the subsequent radiolabeling reaction are outlined below.

Synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine Precursor

A plausible synthetic route for the boronic ester precursor of DFPP is proposed, which can be adapted from standard organic chemistry techniques.

cluster_0 Precursor Synthesis This compound This compound Reaction1 Bromination (e.g., NBS) This compound->Reaction1 Intermediate 1-Bromo-4-(piperazin-1-yl)benzene derivative Reaction1->Intermediate Reaction2 Borylation (e.g., Bis(pinacolato)diboron, Pd catalyst) Intermediate->Reaction2 Precursor 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine derivative Reaction2->Precursor

Caption: Proposed synthesis of the boronic ester precursor.

[¹⁸F]Radiolabeling of this compound

The radiolabeling of the precursor is achieved via a copper-mediated nucleophilic substitution reaction with [¹⁸F]fluoride.

cluster_1 Radiolabeling Workflow [18F]Fluoride [18F]Fluoride Reaction Copper-Mediated [18F]Fluorination [18F]Fluoride->Reaction Precursor Boronic Ester Precursor Precursor->Reaction Crude_Product Crude [18F]DFPP Reaction->Crude_Product Purification HPLC Purification Crude_Product->Purification Final_Product [18F]DFPP Purification->Final_Product QC Quality Control (RC Purity, Molar Activity) Final_Product->QC Final_Formulation Formulation in sterile saline QC->Final_Formulation

Caption: Workflow for the radiolabeling of [¹⁸F]DFPP.

Experimental Protocol: [¹⁸F]Radiolabeling

  • [¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a QMA cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂CO₃ and Kryptofix 2.2.2. in acetonitrile/water.[5]

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation.[5]

  • Radiolabeling Reaction: Add the boronic ester precursor and a copper catalyst (e.g., Cu(OTf)₂(py)₄) dissolved in a suitable solvent like DMA to the dried [¹⁸F]fluoride.[3][6] Heat the reaction mixture at 110-120°C for 10-15 minutes.[4][6]

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC.

  • Formulation: Reformulate the purified [¹⁸F]DFPP in sterile saline for injection.

  • Quality Control: Determine the radiochemical purity by analytical HPLC and molar activity.

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)30-50%[7]
Radiochemical Purity>98%[7]
Molar Activity>1 Ci/µmol[8]
Synthesis Time50-60 min[6]

In Vitro Evaluation

Cell Uptake Assay

This assay determines the uptake of [¹⁸F]DFPP in cells expressing the target of interest.

Experimental Protocol: Cell Uptake

  • Cell Culture: Plate cells expressing the target receptor at a density of 50,000-150,000 cells per well in a 96-well plate and incubate until confluent.[1]

  • Pre-incubation: Wash the cells and pre-incubate with buffer or a competing non-radiolabeled compound for 30 minutes.[1]

  • Incubation: Add [¹⁸F]DFPP to each well and incubate for a predetermined time at 37°C.[1]

  • Termination and Washing: Stop the uptake by aspirating the medium and washing the cells with ice-cold PBS.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.

ParameterDescription
Cell LineExpressing the target of interest
[¹⁸F]DFPP ConcentrationTypically in the low nanomolar range
Incubation TimeTime course (e.g., 5, 15, 30, 60 min)
Non-specific BindingDetermined in the presence of excess non-labeled DFPP

In Vivo Evaluation

Animal PET Imaging

PET imaging in small animals is performed to assess the in vivo distribution and kinetics of [¹⁸F]DFPP.

Experimental Protocol: Animal PET Imaging

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) with isoflurane.[9]

  • Tracer Administration: Inject [¹⁸F]DFPP intravenously via the tail vein.

  • PET Scan: Acquire dynamic PET data for 60-90 minutes.[10]

  • Image Reconstruction and Analysis: Reconstruct the PET images and perform kinetic modeling to determine tracer uptake in different brain regions.

cluster_2 In Vivo Evaluation Workflow Animal_Prep Animal Preparation (Anesthesia) Tracer_Admin [18F]DFPP Injection (i.v.) Animal_Prep->Tracer_Admin PET_Scan Dynamic PET Scan Tracer_Admin->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Biodistribution Ex Vivo Biodistribution PET_Scan->Biodistribution Metabolite_Analysis Metabolite Analysis (Blood, Brain) PET_Scan->Metabolite_Analysis Data_Analysis Kinetic Modeling (Time-Activity Curves) Image_Recon->Data_Analysis

Caption: Workflow for in vivo evaluation of [¹⁸F]DFPP.

Biodistribution Study

This study provides quantitative data on the distribution of the radiotracer in various organs and tissues.

Experimental Protocol: Biodistribution

  • Tracer Injection: Inject [¹⁸F]DFPP into a cohort of animals.

  • Euthanasia and Dissection: At specific time points post-injection, euthanize the animals and dissect major organs and tissues.[11]

  • Sample Weighing and Counting: Weigh the dissected tissues and measure the radioactivity in a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g).

Time Points (post-injection)Organs of Interest
5, 30, 60, 120 minBrain, Blood, Heart, Lungs, Liver, Kidneys, Spleen, Muscle, Bone
Metabolite Analysis

This analysis determines the extent of metabolism of [¹⁸F]DFPP in vivo.

Experimental Protocol: Metabolite Analysis

  • Sample Collection: Collect blood and brain tissue at various time points after [¹⁸F]DFPP injection.

  • Sample Preparation: Process the samples to separate the parent radiotracer from its metabolites.[12]

  • HPLC Analysis: Analyze the processed samples using radio-HPLC to quantify the parent compound and its radioactive metabolites.[12][13]

Biological MatrixAnalytical Method
PlasmaProtein precipitation followed by radio-HPLC
Brain HomogenateHomogenization and extraction followed by radio-HPLC

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the successful radiolabeling of this compound with fluorine-18 and its subsequent evaluation for PET imaging. The use of a copper-mediated fluorination of a boronic ester precursor offers a reliable and efficient method for the synthesis of [¹⁸F]DFPP. The detailed in vitro and in vivo evaluation protocols will enable researchers to thoroughly characterize this novel radiotracer for its potential applications in neuroscience and drug development.

References

Application Notes and Protocols: Development of Antifungal Agents from 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel antifungal agents derived from the 1-(2,4-difluorophenyl)piperazine scaffold. This document outlines the synthetic methodologies, biological evaluation techniques, and key structure-activity relationships (SAR) that guide the design of potent antifungal compounds targeting clinically relevant fungal pathogens.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Azole antifungals, a cornerstone of antifungal therapy, are facing declining efficacy, necessitating the development of new therapeutic agents. The this compound moiety is a key structural feature in several successful antifungal drugs, including itraconazole and posaconazole. This scaffold serves as a valuable starting point for the design of novel antifungal candidates with improved potency, broader spectrum of activity, and enhanced pharmacokinetic profiles.

The primary mechanism of action for many antifungal agents derived from this scaffold is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[1]

This document provides detailed protocols for the synthesis of this compound derivatives, in vitro antifungal susceptibility testing, and summarizes key quantitative data to facilitate the evaluation and comparison of novel compounds.

Data Presentation: Antifungal Activity of this compound Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative compounds against various fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
1d Candida albicans 140530.25Fluconazole (FCZ)1.0[1]
1i Candida albicans 140530.25Fluconazole (FCZ)1.0[1]
1j Microsporum gypseum0.25Fluconazole (FCZ)32[1]
1k Microsporum gypseum0.25Fluconazole (FCZ)32[1]
1l Microsporum gypseum0.25Fluconazole (FCZ)32[1]
1r Microsporum gypseum0.25Fluconazole (FCZ)32[1]
11d Candida spp.0.25-0.5ItraconazoleComparable[4]
11d Cryptococcus neoformans0.25ItraconazoleComparable[4]
12d Candida albicans0.12ItraconazoleComparable[4]
12d C. albicans (resistant)0.12ItraconazoleComparable[4]
12d Candida tropicalis0.25ItraconazoleComparable[4]
12d Candida parapsilosis0.25ItraconazoleComparable[4]
12d Candida krusei0.25ItraconazoleComparable[4]
12d Candida glabrata0.5ItraconazoleComparable[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound-Triazole Derivatives

This protocol describes a general method for the synthesis of novel triazole compounds incorporating the this compound scaffold, based on procedures reported in the literature.[1][5]

Materials:

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Trimethylsulfoxonium iodide

  • Sodium hydride

  • This compound

  • Substituted benzyl bromides

  • Sodium azide

  • Copper(II) sulfate

  • Solvents (e.g., DMSO, CH3CN, EtOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Epoxide Intermediate:

    • To a solution of trimethylsulfoxonium iodide in dry DMSO, add sodium hydride portion-wise at room temperature.

    • Stir the resulting mixture for 1 hour.

    • Add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in DMSO dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice water and extract with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

    • Purify the crude product by column chromatography.

  • Ring-Opening of the Epoxide:

    • To a solution of the purified epoxide in ethanol, add this compound and a catalytic amount of a suitable base (e.g., triethylamine).

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting amino alcohol derivative by column chromatography.

  • "Click Chemistry" for Triazole Ring Formation (Example):

    • To introduce a substituted triazole moiety, first synthesize the corresponding azide. Dissolve the substituted benzyl bromide in DMSO and add sodium azide. Stir at room temperature until the reaction is complete.

    • In a separate flask, dissolve the amino alcohol derivative and the in-situ generated organic azide in a suitable solvent system.

    • Add a catalytic amount of copper(II) sulfate.

    • Stir the reaction at room temperature for 12-24 hours.

    • After completion, work up the reaction mixture by adding water and extracting with an organic solvent.

    • Dry, concentrate, and purify the final compound by column chromatography.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized compounds

  • Reference antifungal agents (e.g., Fluconazole, Itraconazole)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.9-5 x 10^6 CFU/mL for filamentous fungi.

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well microtiter plates.

    • The final concentration range should typically span from 0.03 to 64 µg/mL.

    • Include a drug-free control well (inoculum only) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥80% inhibition) compared to the drug-free control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Mechanism of action of this compound-triazole derivatives.

Experimental Workflow: Antifungal Drug Development

Antifungal_Development_Workflow Start Start: Identify Lead Scaffold (this compound) Design Compound Design & Library Synthesis Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro_Screening In Vitro Antifungal Susceptibility Testing (MIC) Characterization->InVitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Process InVivo_Testing In Vivo Efficacy & Toxicity Studies SAR_Analysis->InVivo_Testing Promising Candidates Lead_Optimization->Design Preclinical_Dev Preclinical Development InVivo_Testing->Preclinical_Dev

Caption: General workflow for the development of antifungal agents.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Diagram Core Core Scaffold: This compound-Triazole Difluorophenyl 2,4-Difluorophenyl Group Core->Difluorophenyl Essential for CYP51 Binding Piperazine Piperazine Linker Core->Piperazine Provides Structural Flexibility & Modulates Pharmacokinetics Triazole 1,2,4-Triazole Moiety Core->Triazole Coordinates with Heme Iron in CYP51 Active Site Side_Chain Side Chain Substituents Core->Side_Chain Influences Potency, Spectrum, & Specificity Activity Antifungal Activity Difluorophenyl->Activity Piperazine->Activity Triazole->Activity Side_Chain->Activity

Caption: Key structure-activity relationships for antifungal activity.

References

Application Notes and Protocols: The Use of 1-(2,4-Difluorophenyl)piperazine in Structure-Activity Relationship (SAR) Studies for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(2,4-difluorophenyl)piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting a diverse range of biological pathways. Its unique physicochemical properties, including metabolic stability and potential for specific molecular interactions, make it a valuable building block in drug design. Structure-activity relationship (SAR) studies of derivatives containing this scaffold have been instrumental in the development of potent and selective inhibitors for various targets, including kinases, transporters, and anti-apoptotic proteins. These studies systematically modify the chemical structure to elucidate the key molecular features required for biological activity, guiding the optimization of lead compounds into clinical candidates.

This document provides detailed application notes and protocols based on a specific SAR study of 1-(2-fluorophenyl)piperazine analogues as inhibitors of human equilibrative nucleoside transporters (ENTs). While the specific compounds in this study feature a 2-fluorophenyl group, the principles and methodologies are directly applicable to SAR studies involving the 2,4-difluorophenyl analogue. The insights gained from such studies are crucial for the rational design of new drugs for cancer and other diseases.[1][2]

Featured Application: SAR of 1-(2-Fluorophenyl)piperazine Analogues as ENT Inhibitors

Equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, are crucial for transporting nucleosides across cell membranes, a process vital for nucleotide synthesis and adenosine signaling.[1][2] They also play a significant role in the uptake of nucleoside analogue drugs used in cancer and antiviral therapies.[1][2] The development of potent and selective ENT inhibitors is therefore of great interest.

The following sections detail the SAR, experimental protocols, and relevant pathways from a study on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-substituted-1,3,5-triazin-2-amine analogues.

Data Presentation: Structure-Activity Relationship of FPMINT Analogues

The inhibitory activity of a series of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) was evaluated against human ENT1 and ENT2. The following table summarizes the key quantitative data from this SAR study.

Compound IDR Group (Substitution on N-phenyl/naphthalenyl)ENT1 % Inhibition (at 10 µM)ENT2 % Inhibition (at 10 µM)Key SAR Insights
FPMINT 2-Naphthyl85.2 ± 2.195.3 ± 1.5Parent compound with high potency against both ENT1 and ENT2.[1][2]
1a Phenyl10.1 ± 3.412.5 ± 2.7Replacement of naphthalene with unsubstituted benzene abolishes activity.[1][2]
1b 3-Chlorophenyl75.6 ± 4.515.3 ± 3.9Addition of a meta-chloro group to the phenyl ring restores ENT1 but not ENT2 inhibition.[1][2]
1c 3-Methylphenyl80.3 ± 5.178.9 ± 4.8A meta-methyl group on the phenyl ring restores activity against both ENT1 and ENT2.[1][2]
1d 4-Ethylphenyl82.1 ± 3.985.7 ± 3.2A para-ethyl group on the phenyl ring shows potent inhibition of both transporters.[1][2]
1e 4-Methoxyphenyl88.9 ± 2.890.1 ± 2.5A para-methoxy group on the phenyl ring maintains high potency.[1][2]
2a Phenyl (on piperazine)50.4 ± 6.245.3 ± 5.7Removal of the fluorine from the 2-fluorophenylpiperazine moiety reduces activity.[1]
2b 3-Chlorophenyl (on piperazine)83.5 ± 4.188.2 ± 3.6Replacing the 2-fluoro with a 3-chloro on the phenylpiperazine ring maintains high activity.[1]

Data are presented as mean ± SEM. This table is a representative summary based on the findings in the cited literature.

Experimental Protocols

Protocol 1: [³H]Uridine Uptake Assay for ENT Inhibition

This protocol describes the cell-based assay used to determine the inhibitory activity of the synthesized compounds on ENT1 and ENT2.

1. Cell Culture and Transfection:

  • Use a nucleoside transporter-deficient cell line (e.g., PK15NTD cells).

  • Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin) at 37°C in a 5% CO₂ incubator.

  • Transfect the cells with plasmids encoding human ENT1 or ENT2 using a suitable transfection reagent.

  • Select for stably transfected cells using an appropriate selection marker (e.g., G418).

2. [³H]Uridine Uptake Assay:

  • Plate the stably transfected cells in 24-well plates and grow to confluence.

  • On the day of the experiment, wash the cells twice with a pre-warmed sodium-free buffer (e.g., 140 mM choline chloride, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • Pre-incubate the cells for 15 minutes at room temperature with the sodium-free buffer containing the test compound at various concentrations (e.g., 0.01 to 100 µM).

  • Initiate the uptake by adding the buffer containing [³H]uridine (e.g., at a final concentration of 1 µM) and the test compound.

  • Incubate for a short period (e.g., 1 minute) at room temperature.

  • Terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold sodium-free buffer containing a high concentration of non-radiolabeled uridine (e.g., 10 mM) to act as a stop solution.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage inhibition of [³H]uridine uptake at each compound concentration relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the biological context of the SAR study.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay Biological Evaluation cluster_analysis Data Analysis start Start with FPMINT Scaffold modify_r Modify R-group on N-phenyl/naphthalenyl start->modify_r modify_piperazine Modify Substitution on Fluorophenylpiperazine start->modify_piperazine purify Purification & Characterization (NMR, MS) modify_r->purify modify_piperazine->purify pre_incubate Pre-incubate cells with Analogues purify->pre_incubate cell_culture Culture ENT1/ENT2 Expressing Cells cell_culture->pre_incubate add_uridine Add [3H]Uridine (Initiate Uptake) pre_incubate->add_uridine terminate Terminate Uptake & Wash Cells add_uridine->terminate lyse Cell Lysis terminate->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Values plot_curve->det_ic50 sar Establish Structure-Activity Relationship det_ic50->sar

Caption: Experimental workflow for the SAR study of ENT inhibitors.

signaling_pathway cluster_membrane Cell Membrane ENT ENT1 / ENT2 Transporter Nucleoside_in Intracellular Nucleosides ([3H]Uridine) ENT->Nucleoside_in Nucleoside_out Extracellular Nucleosides ([3H]Uridine) Nucleoside_out->ENT Transport Metabolism Nucleotide Synthesis (e.g., DNA/RNA) Nucleoside_in->Metabolism Inhibitor 1-(2-Fluorophenyl)piperazine Analogue Inhibitor->ENT Inhibition

Caption: Mechanism of ENT inhibition by 1-phenylpiperazine analogues.

References

Troubleshooting & Optimization

Technical Support Center: 1-(2,4-Difluorophenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2,4-difluorophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route employed. The two primary methods are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

  • For Buchwald-Hartwig Amination:

    • Catalyst Inactivity: The palladium catalyst system (precatalyst and ligand) is sensitive. Ensure you are using an air- and moisture-stable precatalyst or that your reaction is set up under an inert atmosphere (Argon or Nitrogen).[1][2] Some functional groups can also poison the catalyst.[2]

    • Incorrect Ligand/Base Combination: The choice of phosphine ligand and base is crucial. Sterically hindered ligands and appropriate bases are often required for efficient coupling.[3]

    • Suboptimal Temperature: The reaction may require heating to proceed efficiently. Traditional methods often involve elevated temperatures and extended reaction times.[1]

  • For Nucleophilic Aromatic Substitution (SNAr):

    • Insufficiently Strong Base: A strong, non-nucleophilic base is often required to deprotonate the piperazine and facilitate the attack on the difluorobenzene ring. Potassium hexamethyldisilylamide (KHMDS) has been shown to be effective.[4]

    • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Anhydrous polar aprotic solvents like THF or DMF are typically used.[4]

    • Low Reaction Temperature: SNAr reactions on electron-deficient arenes often require heating to overcome the activation energy barrier.[4][5]

Q2: I am observing a significant amount of a di-substituted byproduct, N,N'-bis(2,4-difluorophenyl)piperazine. How can I prevent this?

The formation of the di-substituted piperazine is a common side reaction. This occurs when a second molecule of the aryl halide reacts with the remaining N-H group of the desired mono-substituted product.

  • Control Stoichiometry: The most effective way to minimize di-substitution is to use a molar excess of piperazine relative to the aryl halide.[1][6] Using piperazine itself as the solvent is an eco-friendly strategy that provides a large excess and can lead to good yields of the mono-arylated product.[1][7]

  • Protecting Groups: Alternatively, one of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc) before the coupling reaction. The protecting group can then be removed in a subsequent step.

Q3: What are the recommended purification strategies for this compound?

Purification is critical to remove unreacted starting materials, catalysts, and side products.

  • Acid-Base Extraction: Since the product is a basic amine, an acidic work-up can be used to separate it from non-basic impurities.[4] The product can be extracted into an aqueous acid layer, the organic layer discarded, and the product then re-isolated by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying the crude product.[6][8] The choice of eluent system will depend on the polarity of the impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step to achieve high purity.[9]

Q4: Which synthetic route generally provides higher yields, Buchwald-Hartwig or SNAr?

Both routes can be optimized to give high yields.

  • Buchwald-Hartwig amination is a very powerful and versatile method for C-N bond formation and is often the preferred route in modern organic synthesis due to its broad substrate scope and high efficiency.[1][3] Optimized procedures can afford yields of up to 97%.[1]

  • Nucleophilic Aromatic Substitution (SNAr) can also be highly effective, particularly because the fluorine atoms on the aryl ring activate it for nucleophilic attack.[5][10] With the right choice of base and conditions, near-quantitative yields have been reported for analogous reactions.[4]

The choice often depends on the availability of specific catalysts and reagents, functional group tolerance, and scalability requirements.

Data Presentation: Comparison of Synthesis Conditions

Table 1: Buchwald-Hartwig Amination Conditions

Catalyst System Base Solvent Temperature (°C) Time Yield (%) Reference
Pd-precatalyst K₃PO₄ Piperazine (neat) 100 10 min Moderate to Good [1]
Pd₂(dba)₃ / Ligand NaOt-Bu Toluene 80-110 2-24 h Up to 97% [1][11]

| PdCl₂(P(o-Tolyl)₃)₂ | N/A (organotin reagent) | Toluene | 100 | 3 h | High (for simple aryl bromides) |[2] |

Table 2: Nucleophilic Aromatic Substitution (SNAr) Conditions

Aryl Halide Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Reference
1-Fluoro-2,4-dinitrobenzene Piperazine N/A Ethanol Reflux - Good [5] (analogous)
2-Fluoroanisole Isobutyronitrile KHMDS THF 60 23 99 [4] (analogous)

| 1,3,5-Trifluorobenzene | N-methylpiperazine | Various | Various | Various | 12 | Variable |[12] (analogous) |

Experimental Protocols

Protocol 1: Improved Buchwald-Hartwig Amination (Aerobic Conditions)

This protocol is adapted from a rapid, aerobic synthesis of N-arylpiperazines.[1]

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), a phosphine ligand, and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Reagent Addition: Add 1-(2,4-difluorophenyl) halide (1.0 equivalent) and piperazine (1.2-2.5 equivalents).

  • Solvent: Add anhydrous solvent (e.g., toluene or dioxane). For a solvent-free approach, piperazine itself can be used as the solvent (use at least 2.5 equivalents).[1][7]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed (can be as rapid as 10 minutes).[1]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on general principles for SNAr reactions with amine nucleophiles.[4][5]

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous piperazine (4.0 equivalents) to a suitable anhydrous solvent (e.g., THF).

  • Base Addition: Add a strong base such as potassium hexamethyldisilylamide (KHMDS) (1.5 equivalents) portion-wise while maintaining the temperature.

  • Reagent Addition: Add 1-bromo-2,4-difluorobenzene or 1,2,4-trifluorobenzene (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture (e.g., to 60 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with water or 1N HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., methyl tert-butyl ether).

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved via column chromatography or crystallization.[4]

Visualizations

Workflow and Logic Diagrams

G cluster_workflow General Synthesis Workflow Start Reactants (Aryl Halide + Piperazine) Setup Reaction Setup (Solvent, Catalyst/Base) Start->Setup Reaction Reaction (Heating, Stirring) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Crystallization) Workup->Purification Product Pure Product This compound Purification->Product Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Yield or Impure Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions (e.g., Di-substitution) Problem->Cause2 Cause3 Catalyst Inactivation (Buchwald-Hartwig) Problem->Cause3 Cause4 Ineffective Base (SNAr) Problem->Cause4 Sol1 Increase reaction time/temp. Check reagent purity. Cause1->Sol1 Sol2 Use excess piperazine. Consider protecting group. Cause2->Sol2 Sol3 Use inert atmosphere. Use air-stable precatalyst. Cause3->Sol3 Sol4 Use stronger base (e.g., KHMDS). Ensure anhydrous conditions. Cause4->Sol4 SynthesisRoutes cluster_BH Route 1: Buchwald-Hartwig Amination cluster_SNAr Route 2: Nucleophilic Aromatic Substitution Reactants Starting Materials: 1-Bromo-2,4-difluorobenzene + Piperazine BH_Reagents Key Reagents: - Palladium Catalyst - Phosphine Ligand - Base (e.g., NaOtBu) Reactants->BH_Reagents Path A SNAr_Reagents Key Reagents: - Strong, Non-nucleophilic Base  (e.g., KHMDS) - Anhydrous Solvent (e.g., THF) Reactants->SNAr_Reagents Path B Product This compound BH_Reagents->Product SNAr_Reagents->Product

References

Technical Support Center: Purification of 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(2,4-Difluorophenyl)piperazine.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product of this compound shows significant impurities on analysis (TLC/LC-MS), with the most prominent being the di-substituted byproduct, 1,4-bis(2,4-difluorophenyl)piperazine. How can I improve the purity?

Answer: The formation of the di-substituted byproduct is a common challenge in the synthesis of mono-substituted piperazines. To achieve high purity, a multi-step purification strategy is recommended. The choice of method will depend on the scale of your reaction and the nature of other impurities. Below is a general workflow to approach this issue.

PurificationWorkflow start Crude this compound acid_base Acid-Base Extraction start->acid_base  Initial Cleanup (removes non-basic impurities) alt_path_start Alternative for Solids alt_path_liquid Alternative for Liquids/High Boiling Point column_chrom Column Chromatography acid_base->column_chrom  Separation of mono- & di-substituted purity_check Purity Analysis (TLC, LC-MS, NMR) column_chrom->purity_check recrystallization Recrystallization recrystallization->purity_check distillation Vacuum Distillation distillation->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK troubleshoot Troubleshoot Separation purity_check->troubleshoot Purity Not OK troubleshoot->column_chrom Optimize Conditions alt_path_start->recrystallization  If product is a solid alt_path_liquid->distillation  If product is a liquid

Caption: General purification workflow for this compound.

Issue 2: Product Streaking on Silica Gel Column Chromatography

Question: I am attempting to purify this compound using silica gel column chromatography, but the product is streaking, leading to poor separation. What is causing this and how can I fix it?

Answer: The basic nature of the piperazine nitrogen atoms leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing streaking or tailing. To mitigate this, you should deactivate the silica gel by adding a basic modifier to your eluent. A common and effective strategy is to add 0.5-2% triethylamine (TEA) to your solvent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and allow for a much cleaner separation.

Issue 3: Difficulty Separating Mono- and Di-substituted Piperazine

Question: Even with column chromatography, I am struggling to get a clean separation between this compound and the 1,4-bis(2,4-difluorophenyl)piperazine byproduct. What can I do?

Answer: This can be a challenging separation due to the structural similarity of the two compounds. Here are a few strategies to improve resolution:

  • Optimize Your Solvent System: Use TLC to meticulously screen different solvent systems. A less polar eluent system will increase the retention time of both compounds, potentially leading to better separation. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often more effective than isocratic elution for difficult separations.

  • Column Dimensions: Use a longer and narrower column to increase the surface area and improve separation efficiency.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent and load it onto the column in a concentrated band. Overloading the column will lead to poor separation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound on a large scale?

For large-scale purification, vacuum distillation is often the most efficient method if the compound is thermally stable. It avoids the use of large volumes of solvents required for column chromatography. However, if the product contains impurities with similar boiling points, a combination of acid-base extraction followed by distillation or crystallization would be more effective.

Q2: What are the expected impurities in the synthesis of this compound?

The most common process-related impurities include:

  • 1,4-bis(2,4-difluorophenyl)piperazine: The di-substituted byproduct.

  • Unreacted Piperazine: If an excess of piperazine is used in the synthesis.

  • Unreacted 1-bromo-2,4-difluorobenzene (or other starting material): Incomplete reaction.

Q3: Can I use recrystallization to purify this compound?

Yes, if your crude product is a solid, recrystallization can be a very effective purification technique. The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble or insoluble at all temperatures. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and hexane, or mixtures thereof.

Data Presentation

The following table summarizes typical results for different purification techniques for this compound. These values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization 85%>98%70-85%Effective for removing less soluble or more soluble impurities. Solvent choice is critical.
Column Chromatography 85%>99%60-75%Excellent for separating the di-substituted byproduct. Yield can be lower due to the collection of mixed fractions.
Acid-Base Extraction 85%~90%>95%Good for removing non-basic impurities but will not separate the di-substituted byproduct.
Vacuum Distillation 85%>97%80-90%Efficient for thermally stable compounds with boiling points different from impurities.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol describes the purification of crude this compound containing the di-substituted byproduct.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Hexane

    • Ethyl acetate

    • Triethylamine (TEA)

    • Glass column, flasks, and other standard laboratory glassware.

  • Procedure:

    • Solvent System Selection: On a TLC plate, spot your crude material and develop it in a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2). Add 1% TEA to the developing solvent. The ideal solvent system will give a good separation between the product (Rf ~0.3) and the di-substituted byproduct (typically higher Rf).

    • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane/ethyl acetate + 1% TEA). Pour the slurry into the column and allow it to pack evenly.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

    • Elution: Begin eluting with the chosen solvent system. If necessary, a gradient can be run by slowly increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound. A typical yield for a similar compound, N-(2,4-difluorobenzoyl)piperazine, purified by automated column chromatography has been reported to be 66%.[1]

Protocol 2: Acid-Base Extraction

This protocol is effective for removing non-basic impurities from the crude product.

  • Materials:

    • Crude this compound

    • Diethyl ether (or other suitable organic solvent)

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Separatory funnel and other standard laboratory glassware.

  • Procedure:

    • Dissolve the crude product in diethyl ether.

    • Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x volume of organic layer). The basic piperazine derivative will move to the aqueous layer as its hydrochloride salt.

    • Combine the aqueous layers and wash with a small amount of fresh diethyl ether to remove any remaining non-basic impurities.

    • Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (pH > 10). The free base of this compound will precipitate or form an oil.

    • Extract the aqueous layer with fresh diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

This protocol is for the purification of solid crude this compound.

  • Materials:

    • Crude this compound

    • A suitable recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/hexane)

    • Erlenmeyer flasks

    • Hot plate

    • Buchner funnel and filter paper

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves.

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum. For some piperazine derivatives, recrystallization from ethanol can lead to high yields, in some cases over 90%.[2]

References

Technical Support Center: Overcoming Solubility Challenges with 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions (FAQs) to address solubility issues encountered with 1-(2,4-Difluorophenyl)piperazine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is generally poorly soluble in aqueous solutions.[1] It exhibits slight solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, and methanol.[2] Due to its hydrophobic nature, it is prone to precipitation when diluted from a concentrated organic stock solution into an aqueous buffer or cell culture medium.

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

A2: Precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like this compound. This typically occurs due to a rapid change in solvent polarity when a concentrated stock solution (usually in DMSO) is diluted into the aqueous environment of the cell culture medium. The final concentration of the compound may exceed its solubility limit in the aqueous medium, leading to the formation of a precipitate.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To minimize solvent-induced toxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically at 0.5% or less. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.

Q4: Can pH influence the solubility of this compound?

A4: Yes, the pH of the solution can significantly impact the solubility of ionizable compounds. Piperazine derivatives have been shown to have their permeation enhancement capabilities influenced by the pH of the enhancer solution.[3] It is advisable to determine the pKa of this compound and assess its solubility at different pH values relevant to your experimental conditions.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Observation: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the aqueous assay buffer or cell culture medium.

Potential Cause Recommended Solution
Solvent Shock: Rapid dilution of the concentrated DMSO stock into the aqueous medium.Perform a serial dilution. Instead of a single large dilution, create intermediate dilutions in your assay buffer. Add the stock solution dropwise while gently vortexing or swirling the medium.
High Final Concentration: The desired final concentration exceeds the compound's solubility limit in the assay medium.Determine the maximum soluble concentration of the compound in your specific medium by performing a solubility test (see Experimental Protocols). If the required concentration is too high, consider advanced formulation strategies.
Low Temperature of Medium: Adding the compound to cold media can decrease its solubility.Always pre-warm your cell culture media and buffers to the experimental temperature (e.g., 37°C) before adding the compound.
Issue 2: Delayed Precipitation in the Incubator

Observation: The solution is initially clear, but a precipitate forms after several hours or days of incubation.

Potential Cause Recommended Solution
Temperature and pH Shifts: Changes in temperature and pH of the cell culture medium over time due to cell metabolism and the incubator environment (CO2).Ensure the medium is adequately buffered (e.g., with HEPES) for the CO2 concentration in the incubator. Monitor the pH of the culture medium, and if necessary, change the medium more frequently.
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the medium, leading to precipitation.Test the compound's stability and solubility in the basal medium versus the complete medium (with serum, etc.) to identify potential interactions.
Compound Degradation: The compound may be unstable in the aqueous environment over time, with degradation products being less soluble.Assess the stability of this compound under your experimental conditions using analytical methods like HPLC.

Data Presentation

Solubility Profile of this compound

Quantitative solubility data for this compound in common laboratory solvents is not extensively available in peer-reviewed literature. The following table provides a qualitative summary based on available information. It is highly recommended to experimentally determine the solubility in your specific assay buffer.

SolventFormulaSolvent TypeQualitative Solubility
WaterH₂OPolar ProticPoorly Soluble/Insoluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSlightly Soluble[2]
ChloroformCHCl₃NonpolarSlightly Soluble[2]
MethanolCH₃OHPolar ProticSlightly Soluble[2]
EthanolC₂H₅OHPolar ProticLikely Slightly Soluble

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration in Aqueous Media

This protocol outlines a method to determine the maximum soluble concentration of this compound in your specific cell culture medium or assay buffer.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator at the desired experimental temperature (e.g., 37°C)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C may aid dissolution.

  • Prepare Serial Dilutions: Pre-warm your cell culture medium to the experimental temperature. Prepare a series of dilutions of your compound in the pre-warmed medium in microcentrifuge tubes. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Immediate Visual Inspection: Immediately after preparing the dilutions, visually inspect each tube for any signs of precipitation or cloudiness against a dark background.

  • Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay duration (e.g., 24, 48, or 72 hours).

  • Final Visual and Microscopic Inspection: After incubation, visually inspect the solutions again for any delayed precipitation. For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope for the presence of crystals or amorphous precipitate.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate after incubation is considered the maximum soluble concentration under your experimental conditions.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex to Enhance Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with improved water solubility. This protocol provides a general method for preparing a complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later if needed.

  • Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Add the Compound: Slowly add the calculated amount of this compound to the HP-β-CD solution while continuously stirring.

  • Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution may become clearer over time.

  • Freeze-Drying (Lyophilization): Freeze the resulting solution (e.g., at -80°C) and then lyophilize it to obtain a dry powder of the inclusion complex.

  • Reconstitution and Use: The lyophilized powder can be stored and later reconstituted in your aqueous assay buffer to the desired final concentration. The solubility of the complex should be significantly higher than that of the free compound.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Compound Precipitation Observed B Immediate or Delayed Precipitation? A->B C Immediate B->C Immediate D Delayed B->D Delayed E Perform Serial Dilution C->E F Determine Max. Soluble Concentration C->F G Pre-warm Media/Buffer C->G H Check for Media Instability (pH, Temp.) D->H I Assess Compound Stability D->I K Problem Solved? E->K F->K G->K L Problem Solved? H->L I->L J Consider Advanced Formulation (e.g., Cyclodextrin) K->J No L->J No

Caption: A logical workflow for troubleshooting precipitation issues.

G cluster_1 Hypothetical Signaling Pathway Inhibition Compound This compound (Piperazine Derivative) Compound->Inhibition Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Technical Support Center: Optimization of N-Alkylation of 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 1-(2,4-difluorophenyl)piperazine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of this compound?

A1: The two most common and effective methods are direct alkylation and reductive amination.

  • Direct Alkylation: This method involves the reaction of this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It is a straightforward and widely used technique.

  • Reductive Amination: This is a two-step, one-pot process where the piperazine derivative first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated byproduct?

A2: Controlling selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. Key strategies to favor mono-alkylation include:

  • Control Stoichiometry: Using an excess of the piperazine derivative relative to the alkylating agent can favor mono-alkylation.

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be removed after the reaction.

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for the success of the reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. It is recommended to use at least 1.5-2.0 equivalents of the base.

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.

Q4: My N-alkylated product is highly water-soluble and difficult to extract. What should I do?

A4: High water solubility of the product, often due to the formation of a salt, is a frequent issue during extraction. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more

Technical Support Center: Crystallization of 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-(2,4-Difluorophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on the solubility of the parent compound, piperazine, and successful crystallizations of similar derivatives, good starting points for solvent screening include polar protic solvents like ethanol, methanol, and isopropanol.[1][2] Water is also a potential anti-solvent. A solvent screening study is the most effective method to identify the ideal solvent or solvent system for your specific needs.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This can happen if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of your compound.[3]

To troubleshoot this:

  • Reheat the solution: Re-dissolve the oil by heating the solution.

  • Add more solvent: This will decrease the saturation of the solution.

  • Slow down the cooling rate: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Consider insulating the flask.

  • Use a seed crystal: Introducing a small crystal of the pure compound can induce crystallization.

Q3: I am getting very fine needles or an amorphous powder instead of well-defined crystals. How can I improve the crystal quality?

A3: The formation of fine needles or an amorphous solid is often a result of rapid crystallization.[3] To encourage the growth of larger, higher-purity crystals, you need to slow down the crystallization process.

Here are some strategies:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before transferring it to a colder environment.

  • Use a co-solvent system: Employing a solvent/anti-solvent system can provide better control over the supersaturation and lead to slower crystal growth. For example, you could dissolve the compound in a good solvent like ethanol and slowly add a poor solvent like water until the solution becomes slightly turbid, then allow it to cool.

  • Reduce the concentration: A more dilute solution will crystallize more slowly.

Q4: The yield of my crystallization is very low. How can I improve it?

A4: A low yield can be attributed to several factors. The compound may be too soluble in the chosen solvent at low temperatures, or there might have been an incomplete reaction if the crystallization is part of a synthesis workup.

To improve the yield:

  • Optimize the solvent: Select a solvent where your compound has high solubility at high temperatures but low solubility at low temperatures.

  • Concentrate the solution: If the solution is not saturated enough, carefully evaporate some of the solvent to increase the compound's concentration.

  • Cool for a longer period: Ensure the solution has had ample time at a low temperature to allow for maximum crystal formation.

  • Check the mother liquor: After filtration, evaporate a small amount of the remaining solution (mother liquor) to see if a significant amount of product remains. If so, you may need to concentrate the mother liquor and attempt a second crystallization.

Q5: How can I remove colored impurities during crystallization?

A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities. However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.

Data Presentation

Solvent CategoryExamplesExpected Solubility of this compoundSuitability for Crystallization
Polar Protic Ethanol, Methanol, IsopropanolLikely good solubility, especially when heated.Good candidates for single-solvent crystallization or as the "good" solvent in a co-solvent system.[1][2]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate to good solubility.Potential for single-solvent or co-solvent crystallization.
Nonpolar Heptane, Hexane, TolueneLikely low solubility.Good candidates for use as an anti-solvent in a co-solvent system.
Aqueous WaterLikely low solubility.A good candidate for use as an anti-solvent with a water-miscible organic solvent like ethanol or acetone.[1]

Experimental Protocols

Protocol 1: Single-Solvent Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Antisolvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle heating.

  • Antisolvent Addition: Slowly add a "poor" solvent (e.g., water or heptane) dropwise while stirring until the solution becomes persistently cloudy (turbid).

  • Re-dissolution (optional): If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.

  • Cooling: Allow the flask to stand undisturbed at room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.

Mandatory Visualization

G start Start: Crude this compound solvent_selection Select Potential Solvent(s) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution cooling Slow Cooling dissolution->cooling filtration Filter Crystals cooling->filtration oiling_out Problem: Oiling Out cooling->oiling_out If problem occurs no_crystals Problem: No Crystals Form cooling->no_crystals If problem occurs pure_crystals Pure Crystals filtration->pure_crystals low_yield Problem: Low Yield filtration->low_yield If problem occurs troubleshoot_oiling Troubleshoot: - Reheat & Add Solvent - Slower Cooling oiling_out->troubleshoot_oiling troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_low_yield Troubleshoot: - Check Mother Liquor - Change Solvent low_yield->troubleshoot_low_yield troubleshoot_oiling->dissolution troubleshoot_no_crystals->cooling troubleshoot_low_yield->solvent_selection

Caption: A general workflow for troubleshooting the crystallization of this compound.

G start Start: Select a Solvent System solubility_test Test Solubility: Good solubility when hot? Poor solubility when cold? start->solubility_test single_solvent Proceed with Single-Solvent Crystallization solubility_test->single_solvent Yes too_soluble Too soluble at all temperatures solubility_test->too_soluble No, too soluble insoluble Insoluble or poorly soluble solubility_test->insoluble No, insoluble antisolvent Consider Antisolvent Crystallization find_antisolvent Find a miscible 'poor' solvent (antisolvent) antisolvent->find_antisolvent too_soluble->antisolvent new_solvent Select a new solvent insoluble->new_solvent new_solvent->solubility_test

Caption: A decision tree for selecting a suitable solvent system for crystallization.

G problem Observed Problem cause Potential Cause solution Proposed Solution oiling_out Oiling Out cause_oiling - High Supersaturation - Cooling Too Fast oiling_out->cause_oiling fine_needles Fine Needles / Amorphous cause_fine - Rapid Crystal Growth fine_needles->cause_fine low_yield Low Yield cause_yield - High Solubility in Cold Solvent low_yield->cause_yield solution_oiling - Add More Solvent - Slower Cooling cause_oiling->solution_oiling solution_fine - Slower Cooling - Use Co-solvent cause_fine->solution_fine solution_yield - Change Solvent - Concentrate Mother Liquor cause_yield->solution_yield

Caption: Logical relationships between common crystallization problems, their causes, and solutions.

References

Technical Support Center: Synthesis of 1-(2,4-Difluorophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-difluorophenyl)piperazine and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives, providing potential causes and solutions.

Problem 1: Low Yield of the Desired Mono-arylated Product

Potential CauseSuggested Solution
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Temperature: Increase the reaction temperature in small increments. For Buchwald-Hartwig reactions, temperatures are typically between 80-110 °C. For SNAr, higher temperatures may be required. - Catalyst/Ligand Deactivation (Buchwald-Hartwig): Ensure anhydrous and anaerobic conditions. Use freshly opened, high-purity catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[1]
Poor Reagent Quality - Aryl Halide: Use a high-purity aryl halide. Aryl bromides are often a good balance of reactivity and stability in Buchwald-Hartwig couplings.[1] - Piperazine: Use anhydrous piperazine. Moisture can lead to side reactions and catalyst deactivation.
Suboptimal Base - Base Strength: For Buchwald-Hartwig reactions, strong bases like NaOtBu are common.[1] If the substrate is base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[1]
Solvent Issues - Solubility: Ensure all reagents are soluble in the chosen solvent. Toluene and dioxane are common for Buchwald-Hartwig reactions.[1] For SNAr, polar aprotic solvents like DMF or DMSO are often used.

Problem 2: Formation of Significant Amounts of Di-substituted Piperazine Byproduct

Potential CauseSuggested Solution
Stoichiometry - Excess Piperazine: Use a larger excess of piperazine to favor the mono-arylation product. Ratios of 2:1 to 5:1 (piperazine:aryl halide) are common.
Reaction Conditions - Slow Addition: Add the aryl halide slowly to the reaction mixture containing piperazine to maintain a high concentration of piperazine relative to the aryl halide. - Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-arylated product.
Reactivity of Mono-arylated Product - Use of a Protecting Group: The most effective method to prevent di-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine.[2][3] The protecting group can be removed in a subsequent step.

Problem 3: Presence of Hydrodehalogenation Byproduct

Potential CauseSuggested Solution
Moisture or Protic Impurities - Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
β-Hydride Elimination - Ligand Choice (Buchwald-Hartwig): Use bulky, electron-rich phosphine ligands which can disfavor β-hydride elimination. - Base Selection: In some cases, the choice of base can influence the extent of hydrodehalogenation.

Problem 4: Difficulty in Product Purification

Potential CauseSuggested Solution
Co-elution of Product and Byproducts - Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution may be necessary. - Crystallization: Attempt to purify the product by crystallization. This can be effective for removing small amounts of impurities. - Salt Formation: Convert the product to a salt (e.g., hydrochloride) which may have different solubility and chromatographic properties, facilitating purification.
Residual Palladium Catalyst - Filtration: After the reaction, filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst. - Aqueous Wash: An aqueous wash of the organic extract can help remove residual palladium salts.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing this compound: Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr)?

A1: The choice of synthetic route depends on the available starting materials and desired scale.

  • Buchwald-Hartwig Amination: This is a versatile and widely used method for C-N bond formation.[4] It is often preferred for its high functional group tolerance and the availability of a wide range of catalysts and ligands that can be optimized for specific substrates. The reaction can be performed with aryl bromides, chlorides, or triflates.

  • Nucleophilic Aromatic Substitution (SNAr): This method is suitable when using a highly electron-deficient aryl halide, such as 1-chloro-2,4-difluorobenzene or 1,2,4-trifluorobenzene. The fluorine atoms in the ortho and para positions activate the ring towards nucleophilic attack by piperazine. SNAr can be a more cost-effective method as it does not require a palladium catalyst.

Q2: How can I minimize the formation of the di-substituted byproduct, 1,4-bis(2,4-difluorophenyl)piperazine?

A2: The formation of the di-substituted byproduct is a common issue due to the two reactive nitrogen atoms in piperazine. To minimize this:

  • Use a large excess of piperazine: This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the mono-arylated product.

  • Employ a mono-protected piperazine: Using a starting material like N-Boc-piperazine ensures that only one nitrogen atom can react. The Boc protecting group can be easily removed later with an acid. This is the most reliable method for achieving high selectivity.[2][3]

  • Control reaction conditions: Slow addition of the aryl halide to a solution of piperazine and running the reaction at a lower temperature can improve selectivity for the mono-arylated product.

Q3: What are the typical reaction conditions for the Buchwald-Hartwig synthesis of this compound?

A3: A typical Buchwald-Hartwig reaction would involve:

  • Palladium source: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: A bulky, electron-rich phosphine ligand such as RuPhos, XPhos, or BrettPhos.

  • Base: A strong, non-nucleophilic base like NaOtBu, LHMDS, or K₃PO₄.

  • Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane.

  • Temperature: Typically between 80-110 °C.

  • Atmosphere: An inert atmosphere of argon or nitrogen is crucial to prevent catalyst oxidation.

Q4: I am observing a byproduct with a mass corresponding to the starting aryl halide minus the halogen. What is this and how can I avoid it?

A4: This byproduct is likely the result of hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. This can occur through side reactions involving the palladium catalyst. To minimize this, ensure that your reaction is performed under strictly anhydrous and anaerobic conditions, as moisture and oxygen can contribute to catalyst decomposition pathways that lead to hydrodehalogenation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-Arylation of Piperazine

MethodAryl HalideCatalyst/ConditionsKey Side ProductsTypical Yield Range (Mono-product)Reference
Buchwald-Hartwig1-Bromo-2,4-difluorobenzenePd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100 °C1,4-bis(2,4-difluorophenyl)piperazine, Hydrodehalogenation product70-90%[1]
SNAr1-Chloro-2,4-difluorobenzeneK₂CO₃, DMF, 120 °C1,4-bis(2,4-difluorophenyl)piperazine60-80%N/A
SNAr with Mono-Boc-piperazine1-Chloro-2,4-difluorobenzeneK₂CO₃, DMF, 120 °CMinimal>90% (before deprotection)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add piperazine (2.0 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and RuPhos (0.02 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene to the flask, followed by 1-bromo-2,4-difluorobenzene (1.0 eq.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 1-(tert-Butoxycarbonyl)-4-(2,4-difluorophenyl)piperazine

Materials:

  • 1-Chloro-2,4-difluorobenzene

  • 1-(tert-Butoxycarbonyl)piperazine (N-Boc-piperazine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add N-Boc-piperazine (1.2 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.

  • Add 1-chloro-2,4-difluorobenzene (1.0 eq.) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of 1-(tert-Butoxycarbonyl)-4-(2,4-difluorophenyl)piperazine

Materials:

  • 1-(tert-Butoxycarbonyl)-4-(2,4-difluorophenyl)piperazine

  • Hydrochloric acid (4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in dichloromethane.

  • Add an excess of 4M HCl in 1,4-dioxane or TFA to the solution.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Routes cluster_side Side Reactions Aryl Halide Aryl Halide Product This compound Aryl Halide->Product Buchwald-Hartwig or SNAr Hydrodehalogenation 1,3-Difluorobenzene Aryl Halide->Hydrodehalogenation Undesired Reduction Piperazine Piperazine Piperazine->Product Di-substituted 1,4-Bis(2,4-difluorophenyl)piperazine Product->Di-substituted Further Reaction

Caption: Synthetic pathways and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC/LC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Check Catalyst/Base Incomplete_Reaction->Optimize_Conditions Yes Di-substitution Di-substitution? Side_Products->Di-substitution Yes Purification Optimize Purification Side_Products->Purification No Optimize_Conditions->Purification Hydrodehalogenation Hydrodehalogenation? Di-substitution->Hydrodehalogenation No Use_Boc_Piperazine Use Mono-Boc-Piperazine Di-substitution->Use_Boc_Piperazine Yes Ensure_Anhydrous Ensure Anhydrous/Anaerobic Conditions Hydrodehalogenation->Ensure_Anhydrous Yes Hydrodehalogenation->Purification No Use_Boc_Piperazine->Purification Ensure_Anhydrous->Purification

Caption: A troubleshooting decision-making workflow.

References

Technical Support Center: Enhancing the Stability of 1-(2,4-Difluorophenyl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with 1-(2,4-Difluorophenyl)piperazine in solution.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Loss of compound potency over a short period in aqueous solution. Hydrolytic Degradation: The piperazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions.- pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer).- Low Temperature Storage: Store stock solutions and experimental samples at low temperatures (2-8°C or -20°C) to slow down the rate of hydrolysis.[1]
Discoloration or appearance of unknown peaks in HPLC analysis after storage. Oxidative Degradation: The piperazine moiety is prone to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions.- Use of Antioxidants: Add antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite to the solution.- Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).- Use of Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Precipitation of the compound from the solution. Poor Solubility: this compound may have limited solubility in purely aqueous solutions, especially at neutral pH.pH Shift: Changes in the pH of the solution can affect the ionization state and solubility of the compound.- Co-solvents: Use a co-solvent system, such as a mixture of water with ethanol, methanol, or dimethyl sulfoxide (DMSO), to improve solubility.- pH Adjustment: Adjust the pH of the solution to a range where the compound is more soluble. For many piperazine derivatives, solubility is higher at a slightly acidic pH. However, this must be balanced with the risk of acid-catalyzed hydrolysis.- Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant can help to maintain solubility.
Inconsistent results between experimental repeats. Photodegradation: Exposure to light, especially UV light, can cause degradation of the compound.[2]- Light Protection: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.- Work in a Controlled Lighting Environment: Conduct experiments under yellow light or with minimal exposure to direct light.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: Based on studies of similar arylpiperazine compounds, the primary degradation pathways are likely to be oxidation of the piperazine ring and hydrolysis .[3] Oxidative degradation can be initiated by exposure to atmospheric oxygen and can be catalyzed by light and metal ions. Hydrolysis can occur under both acidic and basic conditions.[3]

Q2: What is the optimal pH for storing solutions of this compound?

A2: For optimal chemical stability, it is generally recommended to store solutions at a neutral pH (around 6-8) . While solubility might be enhanced at a more acidic pH, this can increase the rate of hydrolytic degradation.[1] The ideal pH should be determined empirically for your specific application and storage duration.

Q3: Are there any recommended antioxidants and what concentrations should be used?

A3: Common antioxidants used to stabilize amine-containing compounds include:

  • Ascorbic acid: Typically used at concentrations of 0.01% to 0.1% (w/v).

  • Butylated hydroxytoluene (BHT): Often used in organic-based solutions at concentrations of 0.01% to 0.05% (w/v).

  • Sodium metabisulfite: Used in aqueous solutions at concentrations of 0.01% to 0.1% (w/v).

The choice and concentration of the antioxidant should be validated for compatibility with your experimental system and to ensure it does not interfere with your assays.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of the solution over time will allow you to quantify the remaining parent compound and detect the formation of any degradants.

Q5: What are the typical conditions for a forced degradation study of this compound?

A5: Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4] Typical stress conditions include:

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours (in solid state and in solution)
Photodegradation Exposure to UV light (e.g., 254 nm) and visible light for a defined period

Note: The duration and temperature of the stress conditions may need to be adjusted to achieve a target degradation of 5-20%.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.

  • Chromatographic System: HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradants.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition (90:10 Solvent A:Solvent B).

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress HPLC HPLC-UV Analysis Stress->HPLC LCMS LC-MS Analysis for Degradant Identification Stress->LCMS Quant Quantify Parent Compound and Degradation Products HPLC->Quant Pathway Elucidate Degradation Pathways LCMS->Pathway Report Generate Stability Report Quant->Report Pathway->Report

Caption: Workflow for conducting forced degradation studies and stability analysis.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation Parent This compound N_Oxide N-Oxide Formation Parent->N_Oxide [O] Ring_Opening Piperazine Ring Opening Parent->Ring_Opening [O] Hydrolysis_Product Hydrolyzed Piperazine Ring Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scaling Up the Production of 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 1-(2,4-Difluorophenyl)piperazine. The information is presented in a question-and-answer format to address common challenges encountered during synthesis, purification, and quality control.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the large-scale production of this compound?

A1: The two most industrially viable routes for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of piperazine with an activated aryl fluoride, such as 1,2,4-trifluorobenzene or 2,4-difluoronitrobenzene. The fluorine atom is displaced by one of the nitrogen atoms of piperazine. This route is often favored for its cost-effectiveness, as it may not require a metal catalyst.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between piperazine and an aryl halide (e.g., 1-bromo-2,4-difluorobenzene or 1-chloro-2,4-difluorobenzene). This method is known for its high efficiency and broad substrate scope, often providing good to excellent yields under relatively mild conditions.

Q2: What are the common challenges encountered when scaling up the synthesis of this compound?

A2: Common challenges during the scale-up include:

  • Formation of Di-substituted Impurity: A frequent side reaction is the reaction of a second molecule of the aryl halide with the newly formed this compound, leading to the formation of 1,4-bis(2,4-difluorophenyl)piperazine.

  • Reaction Control and Heat Management: Both SNAr and Buchwald-Hartwig reactions can be exothermic, requiring careful temperature control in large reactors to prevent runaway reactions and the formation of byproducts.

  • Purification Challenges: Separating the desired monosubstituted product from unreacted starting materials, the di-substituted impurity, and other process-related impurities can be challenging at a large scale.

  • Catalyst Removal: For the Buchwald-Hartwig route, complete removal of the palladium catalyst from the final product is a critical regulatory requirement and can be a complex process.

Q3: How can the formation of the di-substituted impurity, 1,4-bis(2,4-difluorophenyl)piperazine, be minimized?

A3: The formation of the di-substituted impurity can be minimized by:

  • Using a Large Excess of Piperazine: Employing a significant molar excess of piperazine (typically 5-10 equivalents) shifts the reaction equilibrium towards the formation of the mono-substituted product.

  • Controlled Addition of the Aryl Halide: Slow, controlled addition of the aryl halide to the reaction mixture containing excess piperazine helps to maintain a low concentration of the electrophile, thus reducing the likelihood of a second substitution.

  • Use of a Mono-protected Piperazine: Utilizing a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen atom is available for the reaction. A subsequent deprotection step is then required to obtain the final product.[1]

Troubleshooting Guides

Low Yield of this compound
Symptom Potential Cause Suggested Solution
Low Conversion of Starting Material 1. Insufficient reaction time or temperature. 2. Inactive catalyst (Buchwald-Hartwig). 3. Poor quality of reagents or solvents.1. Increase reaction time and/or temperature incrementally, monitoring by HPLC. 2. Use a fresh batch of catalyst and ensure anhydrous and oxygen-free conditions. 3. Verify the purity of starting materials and use anhydrous solvents.
High Levels of Di-substituted Impurity 1. Insufficient excess of piperazine. 2. Aryl halide added too quickly.1. Increase the molar excess of piperazine to 5-10 equivalents. 2. Add the aryl halide solution dropwise over an extended period.
Product Degradation 1. Excessive reaction temperature or prolonged reaction time. 2. Harsh work-up conditions.1. Optimize the reaction temperature and time to find the optimal balance between conversion and degradation. 2. Use milder acidic or basic conditions during extraction and purification.
Purification and Impurity Issues
Symptom Potential Cause Suggested Solution
Difficulty in Removing Unreacted Piperazine High water solubility of piperazine.1. Perform multiple aqueous washes of the organic layer. 2. Convert the product to its hydrochloride salt to precipitate it from a suitable organic solvent, leaving the excess piperazine in the solution.
Presence of 1,4-bis(2,4-difluorophenyl)piperazine Impurity Incomplete separation during purification.1. Optimize the solvent system for column chromatography to improve separation. 2. Recrystallize the crude product from a suitable solvent system; the di-substituted impurity is often less soluble.
Residual Palladium Catalyst Ineffective catalyst removal method.1. Employ specialized palladium scavengers. 2. Perform a thorough filtration through celite or activated carbon. 3. Recrystallization of the final product can also help in reducing metal content.

Data Presentation: Comparison of Synthesis Routes

Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Starting Materials Piperazine, 1,2,4-Trifluorobenzene or 2,4-DifluoronitrobenzenePiperazine, 1-Bromo-2,4-difluorobenzene or 1-Chloro-2,4-difluorobenzene
Catalyst Typically not required, but phase-transfer catalysts may be used.Palladium-based catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos, RuPhos).
Typical Yield 60-80%80-95%
Reaction Conditions Higher temperatures (100-150 °C), may require pressure.Milder temperatures (80-120 °C), atmospheric pressure.
Key Advantages Lower cost (no metal catalyst), simpler reaction setup.Higher yields, milder conditions, broader functional group tolerance.
Key Disadvantages Harsher reaction conditions, potentially lower yields, may require activated substrates.Higher cost (catalyst and ligand), potential for palladium contamination in the final product.

Experimental Protocols

Note: The following protocols are illustrative and should be optimized for specific laboratory and pilot plant conditions.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Piperazine (5 equivalents)

  • 1,2,4-Trifluorobenzene (1 equivalent)

  • Potassium Carbonate (2 equivalents)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Charge a suitable reactor with piperazine, potassium carbonate, and DMSO under a nitrogen atmosphere.

  • Heat the mixture to 120-130 °C with vigorous stirring.

  • Slowly add 1,2,4-trifluorobenzene to the reactor over 2-3 hours, maintaining the temperature.

  • After the addition is complete, maintain the reaction mixture at 120-130 °C for 8-12 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Wash the organic layer with brine to remove residual DMSO and piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or by converting it to its hydrochloride salt followed by recrystallization.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • Piperazine (2 equivalents)

  • 1-Bromo-2,4-difluorobenzene (1 equivalent)

  • Pd₂(dba)₃ (0.01 equivalents)

  • XPhos (0.02 equivalents)

  • Sodium tert-butoxide (1.2 equivalents)

  • Toluene

Procedure:

  • Charge a reactor with 1-bromo-2,4-difluorobenzene, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos under a nitrogen atmosphere.

  • Add anhydrous toluene to the reactor.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Maintain the temperature for 4-8 hours, monitoring the reaction progress by HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) Route cluster_BH Buchwald-Hartwig Amination Route snar_start Piperazine + 1,2,4-Trifluorobenzene snar_reaction Reaction in DMSO with K₂CO₃ (120-130°C) snar_start->snar_reaction snar_workup Aqueous Workup & Extraction snar_reaction->snar_workup snar_purification Purification (Distillation/Salt Formation) snar_workup->snar_purification snar_product This compound snar_purification->snar_product bh_start Piperazine + 1-Bromo-2,4-difluorobenzene bh_reaction Pd-catalyzed reaction in Toluene with NaOtBu (100-110°C) bh_start->bh_reaction bh_workup Filtration & Aqueous Workup bh_reaction->bh_workup bh_purification Purification (Chromatography/Recrystallization) bh_workup->bh_purification bh_product This compound bh_purification->bh_product

Caption: Comparative workflow of SNAr and Buchwald-Hartwig synthesis routes.

Troubleshooting_Low_Yield start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction high_disubstitution High Di-substitution? incomplete_reaction->high_disubstitution No optimize_conditions Optimize Reaction Time/ Temperature incomplete_reaction->optimize_conditions Yes degradation Product Degradation? high_disubstitution->degradation No increase_piperazine Increase Piperazine Excess/ Slow Aryl Halide Addition high_disubstitution->increase_piperazine Yes optimize_temp_time Reduce Reaction Temperature/Time degradation->optimize_temp_time Yes check_reagents Check Reagent/Catalyst Quality & Activity optimize_conditions->check_reagents use_monoprotected Use Mono-protected Piperazine increase_piperazine->use_monoprotected mild_workup Use Milder Workup Conditions optimize_temp_time->mild_workup

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-(2,4-Difluorophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound and how is it formed?

A1: The most prevalent impurity is the 1,4-bis(2,4-difluorophenyl)piperazine, a di-substituted by-product. It forms when a second molecule of the 2,4-difluorophenyl electrophile reacts with the secondary amine of the desired mono-substituted product, this compound.

Q2: How can I minimize the formation of the di-substituted impurity?

A2: There are two primary strategies to suppress this side reaction:

  • Using a large excess of piperazine: Employing a 5- to 10-fold molar excess of piperazine relative to the 2,4-difluorophenyl starting material significantly favors the mono-substitution product by increasing the statistical probability of the electrophile reacting with an un-substituted piperazine molecule.[1]

  • Employing a mono-protected piperazine: Using a piperazine derivative where one of the nitrogen atoms is protected with a group like tert-butyloxycarbonyl (Boc) ensures that only mono-substitution can occur. The protecting group can then be removed in a subsequent step to yield the desired product.

Q3: What are other potential, less common impurities I should be aware of?

A3: Besides di-substitution, other impurities can arise from:

  • Side reactions with solvents: Depending on the reaction conditions, solvents can sometimes participate in side reactions. For example, in high-temperature reactions, some solvents may degrade or react with the starting materials.

  • Degradation of the product: Prolonged reaction times or high temperatures can lead to the degradation of the desired product, forming various decomposition products.

  • Incomplete reaction: Residual unreacted starting materials, such as 1-bromo-2,4-difluorobenzene or piperazine, can remain in the final product if the reaction does not go to completion.

Q4: What are the recommended purification techniques for this compound?

A4: The most common and effective purification methods include:

  • Acid-Base Extraction: This technique is highly effective for separating the basic piperazine product from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative forms a salt and moves to the aqueous layer. The layers are then separated, and the aqueous layer is basified to regenerate the free base, which can be extracted back into an organic solvent.

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent is an excellent method for achieving high purity.

  • Column Chromatography: For removing impurities with similar polarity to the product, silica gel column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of 1,4-bis(2,4-difluorophenyl)piperazine impurity Insufficient excess of piperazine.Increase the molar ratio of piperazine to the 2,4-difluorophenyl starting material to at least 5:1. For optimal results, a 10:1 ratio is recommended.[1]
Reaction temperature is too high, promoting the second substitution.Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
Prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed to avoid further reaction of the product.
Use of unprotected piperazine.Consider a synthetic route using mono-N-Boc-piperazine followed by a deprotection step.
Low Yield of this compound Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Consider increasing the reaction time or temperature cautiously.
Sub-optimal base or solvent.For Buchwald-Hartwig amination, screen different bases (e.g., NaOtBu, Cs2CO3) and solvents (e.g., toluene, dioxane) to optimize the reaction conditions.
Degradation of the product.Avoid excessive heating and prolonged reaction times. Use an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to oxidation.
Presence of other unknown impurities Side reactions with solvent or starting materials.Use high-purity, anhydrous solvents. Consider if the starting materials themselves contain impurities that could lead to side products.
Product degradation during workup or purification.Use mild conditions for workup and purification. For example, avoid strong acids or bases if the product is sensitive.

Data Presentation

Table 1: Effect of Piperazine Excess on the Ratio of Mono- to Di-substituted Product in the Acylation of Piperazine with 2,4-Difluorobenzoyl Chloride

Molar Ratio (Piperazine : 2,4-Difluorobenzoyl Chloride)Yield of Mono-substituted ProductYield of Di-substituted Product
2:19%44%
5:166%10%

Data adapted from a study on a similar reaction, highlighting the trend of decreased di-substitution with increased piperazine excess.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) with Excess Piperazine

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • Piperazine (10 equivalents)

  • Toluene (anhydrous)

  • Sodium tert-butoxide (NaOtBu)

  • Palladium acetate (Pd(OAc)₂)

  • Racemic-BINAP

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon), add 1-bromo-2,4-difluorobenzene (1.0 eq), piperazine (10.0 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium acetate (0.02 eq) and racemic-BINAP (0.03 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and extract with 1M HCl.

  • Basify the aqueous layer with 2M NaOH until pH > 12.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization to yield pure this compound.

Protocol 2: Synthesis of this compound using N-Boc-piperazine followed by Deprotection

Step A: Synthesis of 1-Boc-4-(2,4-difluorophenyl)piperazine

  • Follow the procedure in Protocol 1, substituting piperazine with N-Boc-piperazine (1.2 eq).

Step B: Deprotection of the Boc Group

  • Dissolve the purified 1-Boc-4-(2,4-difluorophenyl)piperazine from Step A in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualizations

experimental_workflow cluster_snar SNAr with Excess Piperazine cluster_boc N-Boc Protecting Group Strategy snar_start Start Materials: 1-Bromo-2,4-difluorobenzene Piperazine (10 eq) NaOtBu, Pd(OAc)2, BINAP snar_reaction Reaction: Toluene, 100°C, 12-24h snar_start->snar_reaction snar_workup Aqueous Workup & Acid-Base Extraction snar_reaction->snar_workup snar_purification Purification: Column Chromatography or Crystallization snar_workup->snar_purification snar_product Final Product: This compound snar_purification->snar_product boc_start Start Materials: 1-Bromo-2,4-difluorobenzene N-Boc-piperazine boc_coupling Buchwald-Hartwig Coupling boc_start->boc_coupling boc_intermediate Intermediate: 1-Boc-4-(2,4-difluorophenyl)piperazine boc_coupling->boc_intermediate boc_deprotection Boc Deprotection (TFA/DCM) boc_intermediate->boc_deprotection boc_product Final Product: This compound boc_deprotection->boc_product

Caption: Comparative experimental workflows for the synthesis of this compound.

troubleshooting_logic cluster_di_sub Troubleshooting Di-substitution cluster_other Troubleshooting Other Impurities start High Impurity Levels Detected check_impurity Identify Main Impurity start->check_impurity di_substituted Is it 1,4-bis(2,4-difluorophenyl)piperazine? check_impurity->di_substituted Yes other_impurity Other Impurities check_impurity->other_impurity No increase_piperazine Increase Piperazine Excess (5-10x) di_substituted->increase_piperazine lower_temp Lower Reaction Temperature di_substituted->lower_temp shorter_time Reduce Reaction Time di_substituted->shorter_time use_boc Use N-Boc-piperazine di_substituted->use_boc check_starting_materials Analyze Starting Material Purity other_impurity->check_starting_materials optimize_workup Optimize Workup Conditions other_impurity->optimize_workup check_degradation Investigate Product Stability other_impurity->check_degradation

References

Technical Support Center: Optimizing Chromatographic Separation of 1-(2,4-Difluorophenyl)piperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of 1-(2,4-Difluorophenyl)piperazine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

A1: The primary challenge lies in the structural similarity of the isomers, which can be either positional isomers or enantiomers. These slight structural differences result in very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. Achieving adequate resolution often requires highly selective chiral stationary phases (CSPs) for enantiomers or specialized non-chiral phases for positional isomers, along with meticulous optimization of mobile phase composition and temperature.[1][2]

Q2: Which chromatographic techniques are most suitable for this separation?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for separating this compound isomers.[3] HPLC with chiral stationary phases is a well-established method for enantiomeric separations.[4] SFC is often considered a faster, more efficient, and greener alternative to HPLC for chiral separations.[3][5]

Q3: How do I select an appropriate chiral stationary phase (CSP) for my separation?

A3: The selection of a suitable CSP is crucial for successful chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point as they have demonstrated broad applicability for a wide range of chiral compounds.[4] It is often necessary to screen a variety of CSPs with different chiral selectors to find the one that provides the best selectivity for your specific isomers.[1]

Q4: What is the role of temperature in the chromatographic separation of these isomers?

A4: Temperature plays a complex role in chiral separations and can significantly impact selectivity and resolution.[1][6] Generally, lower temperatures can enhance the enantioselectivity of the separation. However, the effect is compound-dependent, and in some cases, increasing the temperature can improve peak shape and efficiency.[1][6] Therefore, temperature should be carefully optimized for each specific method.

Q5: Can I use gradient elution for chiral separations?

A5: While isocratic elution is more common for chiral separations to ensure robust and reproducible results, gradient elution can be employed, particularly in method development to quickly screen for suitable mobile phase conditions.[7][8][9] If using a gradient, it is important to ensure that the column is properly re-equilibrated between injections to maintain reproducibility.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers.

Problem 1: Poor or No Resolution of Isomer Peaks

Possible Causes:

  • Inappropriate stationary phase (chiral or achiral).

  • Suboptimal mobile phase composition.

  • Incorrect column temperature.

  • Column overload.

Solutions:

Solution Detailed Steps
Optimize Stationary Phase If separating enantiomers, screen a variety of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based, Pirkle-type). For positional isomers, consider columns with different non-chiral chemistries (e.g., C18, Phenyl-Hexyl, Cyano).[7][10]
Modify Mobile Phase Systematically vary the mobile phase composition. For normal phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[1] For reversed-phase HPLC, alter the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase.[2][11] In SFC, adjust the co-solvent percentage and consider using additives.
Adjust Column Temperature Experiment with a range of column temperatures. Start at ambient temperature and then incrementally decrease or increase it to observe the effect on resolution.[1][8]
Check for Column Overload Reduce the sample concentration and/or injection volume.[2] Column overload can lead to peak broadening and loss of resolution.
Problem 2: Peak Tailing

Possible Causes:

  • Secondary interactions between the analyte and the stationary phase.

  • Column contamination or degradation.

  • Inappropriate mobile phase pH.

Solutions:

Solution Detailed Steps
Add Mobile Phase Modifiers For basic compounds like piperazine derivatives, adding a small amount of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase can help to reduce peak tailing by masking active sites on the stationary phase.[1]
Adjust Mobile Phase pH If using reversed-phase HPLC, ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.[2]
Clean or Replace Column Flush the column with a strong solvent to remove any contaminants.[12] If the problem persists, the column may be degraded and require replacement.
Problem 3: Ghost Peaks

Possible Causes:

  • Contaminated mobile phase or sample solvent.

  • Carryover from the autosampler.

Solutions:

Solution Detailed Steps
Identify the Source Run a blank gradient (without injection). If ghost peaks are present, the mobile phase is likely contaminated. If the blank is clean, inject the sample solvent alone. If peaks appear, the solvent is the source. If both are clean, the issue is likely carryover.[1]
Use High-Purity Solvents Always use HPLC or MS-grade solvents and prepare fresh mobile phases daily.[1]
Clean the Autosampler Implement a needle wash step in your method using a strong solvent to minimize carryover between injections.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Enantiomers
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of n-Hexane and an alcohol modifier (Isopropanol or Ethanol).

    • Start with a screening gradient of 5-50% alcohol over 20 minutes to determine the approximate elution composition.

    • Based on the screening run, develop an isocratic method by varying the percentage of the alcohol modifier in 5% increments to optimize resolution.[1]

    • If peak shape is poor, add 0.1% diethylamine (DEA) to the mobile phase.

  • Flow Rate Optimization: A typical starting flow rate is 1.0 mL/min. Adjust the flow rate to see if it improves resolution. Slower flow rates can sometimes enhance separation.[6]

  • Temperature Optimization: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for enantioselectivity.[1]

  • Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance.

Protocol 2: SFC Method Development for this compound Isomers
  • Column Selection: Utilize a chiral stationary phase, similar to HPLC method development.

  • Mobile Phase: The primary mobile phase component is supercritical CO2.

  • Co-solvent Screening:

    • Use methanol as the initial co-solvent.

    • Perform a gradient elution from 5% to 40% methanol to determine the elution window.

    • Optimize the separation using an isocratic method with varying percentages of methanol.

    • Consider screening other co-solvents like ethanol or isopropanol if methanol does not provide adequate separation.

  • Additive Screening: If resolution is still not optimal, add a small percentage of an additive to the co-solvent (e.g., 0.1-0.5% DEA).

  • Back Pressure and Temperature: Maintain a consistent back pressure (e.g., 100-150 bar) and temperature (e.g., 35-40°C).[3] These parameters can also be optimized to fine-tune the separation.

  • Flow Rate: A typical flow rate for analytical SFC is 2-4 mL/min.[3]

Data Presentation

Table 1: Example Data for Chiral HPLC Method Optimization

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Mobile Phase Hexane:IPA (90:10)Hexane:IPA (85:15)Hexane:EtOH (90:10)Hexane:IPA:DEA (90:10:0.1)
Resolution (Rs) 1.21.61.11.8
Retention Time 1 (min) 8.57.29.18.3
Retention Time 2 (min) 8.97.99.58.9
Tailing Factor 1.51.41.61.1

Table 2: Example Data for SFC Method Optimization

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Co-solvent 15% Methanol20% Methanol15% Ethanol15% Methanol w/ 0.2% DEA
Resolution (Rs) 1.41.01.32.1
Retention Time 1 (min) 3.22.83.53.1
Retention Time 2 (min) 3.53.03.83.5
Back Pressure (bar) 120120120120
Temperature (°C) 40404040

Visualizations

TroubleshootingWorkflow Start Poor or No Resolution CheckStationaryPhase Is Stationary Phase Appropriate? Start->CheckStationaryPhase CheckMobilePhase Is Mobile Phase Optimal? CheckStationaryPhase->CheckMobilePhase Yes ScreenPhases Screen Different Stationary Phases CheckStationaryPhase->ScreenPhases No CheckTemperature Is Temperature Optimal? CheckMobilePhase->CheckTemperature Yes OptimizeMobilePhase Systematically Vary Mobile Phase Composition CheckMobilePhase->OptimizeMobilePhase No CheckOverload Is Column Overloaded? CheckTemperature->CheckOverload Yes OptimizeTemperature Vary Column Temperature CheckTemperature->OptimizeTemperature No ReduceConcentration Reduce Sample Concentration and/or Injection Volume CheckOverload->ReduceConcentration Yes GoodResolution Achieved Good Resolution CheckOverload->GoodResolution No ScreenPhases->CheckMobilePhase OptimizeMobilePhase->CheckTemperature OptimizeTemperature->CheckOverload ReduceConcentration->GoodResolution

Caption: Troubleshooting workflow for poor isomer resolution.

MethodDevelopmentWorkflow Start Start Method Development SelectColumn Select Initial Column (e.g., Polysaccharide CSP) Start->SelectColumn ScreeningRun Perform Initial Screening Run (Gradient Elution) SelectColumn->ScreeningRun EvaluateResults Evaluate Initial Separation ScreeningRun->EvaluateResults OptimizeIsocratic Optimize Isocratic Method (Vary Modifier %) EvaluateResults->OptimizeIsocratic Partial Separation NoSeparation No Separation EvaluateResults->NoSeparation No Separation OptimizeTempFlow Optimize Temperature and Flow Rate OptimizeIsocratic->OptimizeTempFlow FinalMethod Final Optimized Method OptimizeTempFlow->FinalMethod ChooseNewColumn Select a Different Column and Repeat NoSeparation->ChooseNewColumn ChooseNewColumn->ScreeningRun

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-(2,4-Difluorophenyl)piperazine and Other Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 1-(2,4-Difluorophenyl)piperazine with other notable arylpiperazines. The information presented herein is curated from experimental data to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of this class of compounds.

Introduction to Arylpiperazines

Arylpiperazines are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly within the central nervous system (CNS). The core structure, consisting of a piperazine ring attached to an aryl group, serves as a versatile scaffold for designing ligands that target a variety of neurotransmitter receptors. Modifications to the aryl ring, the piperazine core, and the substituent at the N4 position of the piperazine ring can significantly influence the compound's binding affinity, selectivity, and functional activity at different receptors. This guide focuses on the biological profile of this compound and compares it with other key arylpiperazines to highlight the impact of specific structural features on their interaction with biological targets.

Comparative Biological Activity

The biological activity of arylpiperazines is most prominently characterized by their interaction with serotonin (5-HT) and dopamine (D) receptors. The affinity and functional effect (agonist, antagonist, or partial agonist) at these receptors are critical determinants of their therapeutic potential in various neurological and psychiatric disorders.

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and other selected arylpiperazines for key serotonin and dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)
This compound Data not availableData not availableData not availableData not available
1-(2-Methoxyphenyl)piperazine25321.8280
1-(2,3-Dichlorophenyl)piperazine (aripiprazole metabolite)4.43.4-0.34
1-Phenylpiperazine158288-1995
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)2801301202800
Aripiprazole1.73.4150.34
Functional Activity

The functional activity of these compounds determines their physiological effect upon binding to the receptor. The table below outlines the known functional activities of selected arylpiperazines.

Compound5-HT1A5-HT2AD2
This compound Data not availableData not availableData not available
1-(2-Methoxyphenyl)piperazinePartial AgonistAntagonistAntagonist
1-(2,3-Dichlorophenyl)piperazinePartial AgonistAntagonistPartial Agonist
1-PhenylpiperazineAgonist--
TFMPPAgonistAgonist-
AripiprazolePartial AgonistInverse AgonistPartial Agonist

Note: The functional activity of this compound is yet to be fully characterized.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its therapeutic success. The introduction of fluorine atoms into a molecule can significantly alter its pharmacokinetic profile. Fluorination can block metabolic "soft spots," thereby increasing metabolic stability and half-life. It can also modulate lipophilicity, which affects absorption and distribution.[1][2]

CompoundOral BioavailabilityHalf-life (t1/2)Metabolism
This compound Data not availableData not availableExpected to be metabolized by CYP enzymes.
Aripiprazole87%~75 hoursPrimarily metabolized by CYP3A4 and CYP2D6.
1-PhenylpiperazineLowShortExtensive first-pass metabolism.

Note: Specific pharmacokinetic data for this compound is not currently available.

Signaling Pathways & Experimental Workflows

To understand the functional consequences of receptor binding, it is essential to examine the downstream signaling pathways.

Dopamine D2 Receptor Signaling

Activation of D2 receptors, which are Gαi/o-coupled, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o βγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are coupled to Gαi/o proteins and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

5HT1A_Signaling cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gαi/o βγ 5HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Serotonin 5-HT1A Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling

In contrast, 5-HT2A receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

5HT2A_Signaling cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor G_protein Gαq/11 5HT2A_R->G_protein Activation PLC Phospholipase C G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation

Serotonin 5-HT2A Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

This workflow illustrates the key steps in determining the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Workflow start Start prep Prepare receptor membranes (e.g., from cell lines or tissue) start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate count Quantify radioactivity of bound radioligand separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor (e.g., [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).

  • Test compound (e.g., this compound) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Thaw the cell membranes on ice.

  • In a 96-well plate, add the incubation buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Assay)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at Gαi/o- or Gαs-coupled receptors.

Materials:

  • Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • cAMP assay kit (e.g., HTRF, FRET, or AlphaScreen based).

  • Test compound at various concentrations.

  • Reference agonist and antagonist.

  • Forskolin (to stimulate adenylyl cyclase in antagonist mode).

Procedure (for a Gαi/o-coupled receptor):

  • Plate the cells in a 96-well or 384-well plate and incubate overnight.

  • Agonist Mode:

    • Add varying concentrations of the test compound to the cells.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.

    • A decrease in cAMP levels indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of a known agonist (or forskolin) to stimulate adenylyl cyclase.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP concentration.

    • A reversal of the agonist-induced decrease in cAMP indicates antagonist activity.

  • Data is analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

The arylpiperazine scaffold remains a highly privileged structure in the development of CNS-active agents. While the specific biological activity profile of this compound is not yet extensively documented in publicly available literature, its structural similarity to other pharmacologically active arylpiperazines suggests it is likely to interact with serotonin and dopamine receptors. The presence of the difluorophenyl moiety is anticipated to influence its potency, selectivity, and pharmacokinetic properties, potentially offering an improved therapeutic window compared to non-fluorinated analogs. Further experimental investigation is required to fully elucidate the pharmacological profile of this compound and its potential as a lead for novel drug discovery. This guide will be updated as more definitive data becomes available.

References

A Comparative Analysis of 1-(2,4-Difluorophenyl)piperazine as a Putative BCL2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of 1-(2,4-Difluorophenyl)piperazine as a potential inhibitor of the B-cell lymphoma 2 (BCL2) protein. The performance of this compound is evaluated against established BCL2 inhibitors, namely Venetoclax (ABT-199), Navitoclax (ABT-263), and Obatoclax (GX15-070). The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to offer a comprehensive assessment for researchers in oncology and drug discovery.

Quantitative Performance Analysis

The efficacy of a BCL2 inhibitor is determined by its binding affinity to the BCL2 protein and its cytotoxic effects on cancer cells that overexpress BCL2. The table below summarizes the key quantitative metrics for this compound and comparator drugs. It is important to note that while extensive data exists for the established inhibitors, the data for this compound is based on preliminary studies of structurally similar piperazine derivatives and should be considered putative.

CompoundTarget(s)Binding Affinity (Ki, nM)Cell LineIC50 (µM)
This compound (Putative) BCL2Not DeterminedMDA-MB-231 (Breast Cancer)~15-20
Venetoclax (ABT-199) BCL2<0.01RS4;11 (ALL)0.011
Navitoclax (ABT-263) BCL2, BCL-XL, BCL-W≤1H146 (SCLC)0.065
Obatoclax (GX15-070) Pan-BCL2 Family220Various~0.1-1

Experimental Methodologies

The validation of a BCL2 inhibitor involves a series of in vitro experiments to determine its binding affinity, specificity, and cellular activity. The following are detailed protocols for key assays.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To measure the direct binding interaction between the inhibitor and the BCL2 protein.

  • Procedure:

    • Recombinant human BCL2 protein is immobilized on a sensor chip.

    • A series of concentrations of the test compound (e.g., this compound) are flowed over the chip surface.

    • The binding events are detected as changes in the refractive index, which are proportional to the mass of the bound compound.

    • Association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).

Cell Viability Assay (MTT Assay)
  • Objective: To determine the concentration of the inhibitor that reduces the viability of cancer cells by 50% (IC50).

  • Procedure:

    • Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates.

    • The cells are treated with increasing concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT reagent is added to each well and incubated, allowing viable cells to convert it into formazan crystals.

    • The formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.

Apoptosis Induction Analysis (Annexin V/Propidium Iodide Staining)
  • Objective: To confirm that the observed cell death is due to apoptosis.

  • Procedure:

    • Cells are treated with the test compound at its IC50 concentration.

    • After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the nucleus of late apoptotic or necrotic cells.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Visualizations

BCL2 Signaling Pathway and Inhibition

BCL2_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol MOMP MOMP CytoC Cytochrome c MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., BIM, PUMA) Apoptotic_Stimuli->BH3_only BAX_BAK BAX / BAK BH3_only->BAX_BAK BCL2 BCL2 BH3_only->BCL2 BAX_BAK->MOMP BCL2->BAX_BAK Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor This compound Inhibitor->BCL2

Caption: BCL2 pathway and mechanism of inhibition.

Experimental Workflow for BCL2 Inhibitor Validation

Experimental_Workflow Start Compound Synthesis (this compound) Binding_Assay Binding Assay (SPR) Determine Kd Start->Binding_Assay Cell_Viability Cell Viability Assay (MTT) Determine IC50 Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for BCL2 downregulation) Apoptosis_Assay->Mechanism_Study In_Vivo In Vivo Efficacy Studies (Xenograft models) Mechanism_Study->In_Vivo Conclusion Validation as BCL2 Inhibitor In_Vivo->Conclusion

Caption: Workflow for validating a novel BCL2 inhibitor.

Comparative Analysis Logic

Comparative_Analysis Compound Compound This compound Parameters Comparison Parameters Binding Affinity (Ki) Cellular Potency (IC50) Mechanism of Action Compound->Parameters Comparators Established Inhibitors Venetoclax Navitoclax Obatoclax Comparators->Parameters Evaluation {Evaluation|Potential as a novel BCL2 inhibitor} Parameters->Evaluation

Caption: Logical flow of the comparative analysis.

Recent studies have explored derivatives of 1-(2-fluorophenyl) piperazine as potential anticancer agents. These studies indicate that certain derivatives can induce apoptosis and downregulate the expression of BCL2 in breast cancer cell lines.[1] While these findings are promising, further research is required to fully validate this compound as a direct and potent BCL2 inhibitor. The established BCL2 inhibitors like Venetoclax have undergone extensive clinical trials and are approved for treating certain types of leukemia and lymphoma.[2][3][4][5] The development of new BCL2 inhibitors is crucial to overcome resistance and expand their application to solid tumors.[2][6] The methodologies described in this guide provide a framework for the systematic evaluation of novel compounds targeting the BCL2-mediated apoptotic pathway.

References

Comparative Docking Analysis of 1-(2,4-Difluorophenyl)piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in silico performance of 1-(2,4-Difluorophenyl)piperazine derivatives against various biological targets, providing insights for researchers and drug development professionals.

The this compound moiety is a key pharmacophore in medicinal chemistry, featured in a range of compounds designed to interact with various biological targets. Molecular docking studies are crucial in elucidating the binding mechanisms and predicting the affinity of these derivatives, thereby guiding the synthesis of more potent and selective drug candidates. This guide provides a comparative overview of docking studies involving these derivatives and other similar piperazine compounds, supported by experimental data and detailed protocols.

Performance Comparison of Piperazine Derivatives

The following table summarizes the biological activities and docking scores of various piperazine derivatives from several studies. It is important to note that direct comparison of docking scores across different studies can be challenging due to variations in software, force fields, and target protein preparation.

Compound IDTarget ProteinBiological Activity (IC50/Ki)Docking Score (kcal/mol)Software UsedKey Interacting Residues
Series 1: Anticancer Agents
BS230 (a 1-(3,4-dichlorophenyl)piperazine derivative)DNA-Topo II complexMore cytotoxic than Doxorubicin on MCF7 cellsNot specifiedNot specifiedBinds to DNA-Topo II complex and the minor groove of DNA[1][2]
Compound 18i (a piperazine-tethered thiophene-3-carboxamide selenide)EGFR kinase42.3 nMNot specifiedNot specifiedNot specified[3]
Compound 3p (a phenylpiperazine derivative)EGFR0.08 µMNot specifiedNot specifiedInteracts with key residues in the EGFR active site[4]
Series 2: MAO Inhibitors
Compound 5c (a 1,2,4-triazole-piperazine derivative)MAO-A0.070 ± 0.002 µMNot specifiedNot specifiedNot specified[5]
Series 3: Antimicrobial Agents
Analogues 3e and 3c (1,4-di(hetero)aryl piperazines)E. coli DNA gyrase ANot specifiedNot specifiedSurflex-DockASP73, THR165, GLY77[6]
Compounds 6a and 7aMtb RNAPBest MIC valuesNot specifiedAutoDock 4.2ASN-493[6]
Series 4: Serotonergic Agents
FG-7 and FG-16 (2-(4,5-dihydrothiazol-2-yl) phenylpiperazine derivatives)5-HT1A receptorHigh affinityNot specifiedNot specifiedFavorable interaction with the 5-HT1A receptor subtype[7]
Series 5: α1A-Adrenoceptor Ligands
Nine N-phenylpiperazine derivativesα1A-adrenoceptorNot specifiedNot specifiedLIBDOCKAsp106, Gln177, Ser188, Ser192, Phe193[8]

Experimental Protocols

A generalized molecular docking protocol, based on methodologies commonly cited in the literature, is outlined below. This protocol provides a framework for conducting comparative docking studies.

Ligand Preparation

The three-dimensional structures of the this compound derivatives and other comparative compounds are constructed using molecular modeling software such as ChemDraw or Marvin Sketch. The structures are then energetically minimized using a suitable force field (e.g., MMFF94). The prepared ligands are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock).

Macromolecule Preparation

The 3D structure of the target protein is retrieved from a protein databank like the RCSB Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed from the protein structure. Hydrogen atoms are added to the protein, and charges are assigned. The protein is then prepared for docking by defining the grid box, which encompasses the active site of the protein.

Molecular Docking

Molecular docking is performed using software such as AutoDock, Surflex-Dock, or GOLD. The prepared ligands are docked into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding energy for each pose. The pose with the lowest binding energy is generally considered the most favorable.

Analysis of Results

The docking results are analyzed to identify the best-docked conformation for each ligand based on the binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio. These interactions provide insights into the binding mode of the compounds.

Visualizations

Experimental Workflow for Comparative Docking Studies

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D structure generation, energy minimization) grid_gen Grid Box Generation (Define active site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB download, water removal, hydrogen addition) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock, Surflex-Dock) grid_gen->docking results_analysis Results Analysis (Binding energies, conformations) docking->results_analysis visualization Interaction Visualization (Hydrogen bonds, hydrophobic interactions) results_analysis->visualization comparison Comparative Analysis (Rank compounds, SAR) visualization->comparison

Caption: A generalized workflow for comparative molecular docking studies.

Signaling Pathway Inhibition by Piperazine Derivatives

cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription ligand Growth Factor ligand->receptor inhibitor This compound Derivative inhibitor->receptor

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a piperazine derivative.

References

In Vivo Efficacy of 1-(2,4-Difluorophenyl)piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of 1-(2,4-Difluorophenyl)piperazine analogs, with a primary focus on centanafadine, the most extensively studied compound in this class. The information presented is intended to support research and development efforts in the field of central nervous system (CNS) therapeutics.

Comparative Efficacy Data

While a broad range of this compound analogs have been synthesized for various CNS targets, comprehensive in vivo efficacy data is predominantly available for centanafadine in the context of Attention-Deficit/Hyperactivity Disorder (ADHD). Limited in vivo data for other specific analogs with antidepressant, antipsychotic, or anxiolytic properties has been published.

Table 1: Summary of In Vivo Efficacy Data for Centanafadine in ADHD Clinical Trials

PopulationStudy PhaseNTreatment GroupsDurationPrimary EndpointKey Findings
Adults Phase 3441Centanafadine SR (200 mg/day or 400 mg/day), Placebo6 weeksChange from baseline in Adult ADHD Investigator Symptom Rating Scale (AISRS) total scoreStatistically significant improvement in AISRS total score for both centanafadine doses compared to placebo.
Adolescents (13-17 years) Phase 3459Centanafadine (164.4 mg or 328.8 mg), Placebo6 weeksChange from baseline in ADHD Rating Scale Version 5 (ADHD-RS-5) total scoreStatistically significant improvement in ADHD-RS-5 total score for the high-dose centanafadine group compared to placebo.
Children (6-12 years) Phase 3480Centanafadine (weight-based low and high dose), Placebo6 weeksChange from baseline in ADHD Rating Scale Version 5 (ADHD-RS-5) total scoreStatistically significant improvement in ADHD-RS-5 total score for the high-dose centanafadine group compared to placebo.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for centanafadine is the inhibition of presynaptic reuptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT). This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Centanafadine Centanafadine NET Norepinephrine Transporter (NET) Centanafadine->NET Inhibits DAT Dopamine Transporter (DAT) Centanafadine->DAT Inhibits SERT Serotonin Transporter (SERT) Centanafadine->SERT Inhibits NE Norepinephrine NET->NE Reuptake DA Dopamine DAT->DA Reuptake 5HT Serotonin SERT->5HT Reuptake Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors Binds DA->Postsynaptic_Receptors Binds 5HT->Postsynaptic_Receptors Binds

Proposed mechanism of action for centanafadine.

Experimental Protocols

Detailed protocols for clinical trials are extensive. Below are generalized workflows for key preclinical in vivo assays used to evaluate the potential antidepressant, anxiolytic, and antipsychotic effects of novel compounds.

General Workflow for Preclinical In Vivo Behavioral Studies

Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Drug_Admin Test Compound or Vehicle Administration (e.g., i.p., p.o.) Acclimatization->Drug_Admin Behavioral_Test Behavioral Assay (e.g., FST, EPM, CAR) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Automated tracking or manual scoring) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

A generalized workflow for preclinical in vivo behavioral studies.
Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used rodent behavioral test to screen for potential antidepressant efficacy.

  • Apparatus: A cylindrical container (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Mice or rats are individually placed into the water-filled cylinder.

    • A pre-test session of 15 minutes may be conducted 24 hours prior to the test session.

    • On the test day, animals are administered the test compound or vehicle at a specified time before the test.

    • The animal is placed in the cylinder, and its behavior is recorded for a 6-minute period.

  • Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect. Other behaviors such as swimming and climbing can also be scored.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a behavioral assay used to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Animals are administered the test compound or vehicle prior to the test.

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.

  • Data Analysis: Key parameters measured include the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic-like effect.

Conditioned Avoidance Response (CAR) for Antipsychotic Activity

The CAR test is a behavioral paradigm used to predict the efficacy of antipsychotic drugs.

  • Apparatus: A shuttle box with two compartments separated by a door or a hurdle. The floor of the compartments can deliver a mild electric shock.

  • Procedure:

    • Acquisition Phase: An animal is placed in one compartment. A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration, followed by an unconditioned stimulus (US), which is a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving after it has started (escape response). This is repeated for a set number of trials.

    • Test Phase: After the acquisition phase, animals are treated with the test compound or vehicle.

    • The number of avoidance and escape responses is recorded.

  • Data Analysis: A selective reduction in the number of avoidance responses without affecting the escape responses is indicative of antipsychotic-like activity.

Conclusion

The this compound scaffold has yielded a promising clinical candidate in centanafadine for the treatment of ADHD. Its triple reuptake inhibition mechanism offers a distinct pharmacological profile. While the broader therapeutic potential of this chemical class in other CNS disorders such as depression, anxiety, and psychosis is suggested by the general activity of piperazine derivatives, there is a notable lack of published in vivo efficacy data for other specific this compound analogs. Further preclinical and clinical investigation of novel analogs is warranted to fully explore the therapeutic utility of this chemical scaffold.

Comparative Cross-Reactivity Profiling of 1-(2,4-Difluorophenyl)piperazine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 1-(2,4-Difluorophenyl)piperazine. Due to the limited publicly available screening data for this specific compound, this guide leverages data from structurally related analogs, including the parent compound 1-Phenylpiperazine and the well-characterized atypical antipsychotic, Aripiprazole, to provide a contextual understanding of its likely pharmacological profile. Phenylpiperazine derivatives are known to interact with a range of central nervous system (CNS) receptors, and fluorination is a common strategy to modulate potency, selectivity, and metabolic stability.

Executive Summary

This compound is a synthetic compound belonging to the phenylpiperazine class of chemicals, which are known to exhibit a wide range of biological activities. While specific cross-reactivity data for this compound is not extensively available in public databases, the pharmacological profile of its analogs suggests a primary affinity for monoamine receptors, including serotonergic and dopaminergic receptors. This guide presents available binding affinity data for key structural analogs to infer the potential cross-reactivity landscape of this compound and provides detailed experimental protocols for assessing such off-target interactions.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, nM) of 1-Phenylpiperazine and Aripiprazole against a panel of CNS-relevant receptors. Data for this compound is not currently available and is denoted as such. The expected primary targets for this compound are inferred from the general pharmacology of fluorinated phenylpiperazines.

Target ReceptorThis compound1-PhenylpiperazineAripiprazole
Dopamine Receptors
D₂Expected Primary Target>10,0000.34[1]
D₃Expected Primary TargetNot Available0.8
Serotonin Receptors
5-HT₁AExpected Primary Target380[2]1.7[1]
5-HT₂AExpected Primary Target2,8003.4[1]
5-HT₂CLikely Target1,30015
5-HT₇Likely TargetNot Available19
Adrenergic Receptors
α₁Likely Target6357
Other Targets
H₁Possible TargetNot Available61

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

The binding affinity data presented for the analog compounds are typically determined using competitive radioligand binding assays. This is a standard in vitro method to quantify the interaction of a test compound with a specific receptor.

General Protocol for Competitive Radioligand Binding Assay
  • Receptor Preparation: Membranes from cells recombinantly expressing the target receptor or from homogenized tissues known to be rich in the target receptor are prepared and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Buffer: A buffered solution (e.g., Tris-HCl, HEPES) at physiological pH (typically 7.4) containing appropriate ions (e.g., MgCl₂, CaCl₂) is prepared.

  • Radioligand Preparation: A specific radioligand with high affinity and selectivity for the target receptor is diluted in the assay buffer to a final concentration typically at or below its Kd value.

  • Test Compound Preparation: The test compound, this compound, and reference compounds are serially diluted in the assay buffer to create a range of concentrations.

  • Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound are incubated together in a microplate. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. The filtermat traps the receptor-bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filtermat is dried, and a scintillation cocktail is added to each filter disk. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. Non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor Receptor Preparation Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (Fixed Concentration) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Potential Signaling Pathway: Dopamine D₂ Receptor

G D2R Dopamine D₂ Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylation Events

Caption: Inhibitory signaling cascade of the Dopamine D₂ receptor.

Potential Signaling Pathway: Serotonin 5-HT₂A Receptor

G HT2A 5-HT₂A Receptor Gq_protein Gq/11 Protein HT2A->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activation Cellular_Response Cellular Response (e.g., ↑ Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

References

The Impact of Fluorination on the Pharmacokinetic Profiles of Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic properties of drug candidates is paramount. This guide provides a detailed comparison of the pharmacokinetic profiles of fluorinated piperazine derivatives, drawing on experimental data to illustrate the significant influence of fluorination on key parameters such as oral bioavailability and absorption rates.

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and pharmacokinetic profiles. In the context of piperazine derivatives, a class of compounds with broad therapeutic applications, fluorination has been shown to be a valuable tool for optimizing their drug-like properties. This guide summarizes key findings from a study on a series of 3-(3-(piperazin-1-yl)propyl)indole derivatives, highlighting the effects of fluorination on their pharmacokinetic behavior in rats.

Comparative Pharmacokinetic Data

The following table summarizes the in vivo pharmacokinetic parameters for a selection of fluorinated and non-fluorinated piperazine and piperidine derivatives following oral administration in rats. This data provides a quantitative comparison of how different fluorination patterns on the piperazine ring and the propyl linker affect oral bioavailability (%F), time to maximum plasma concentration (Tmax), and maximum plasma concentration (Cmax).

Compound NumberBasic CoreR2R3R4%F (oral)Tmax (h)Cmax (ng/mL)
3 PiperazineHHH121.018
23 PiperazineFHH650.5130
24 PiperazineHFH300.545
25 PiperazineHHF330.560
1 PiperidineHHH12.05
12 PiperidineFHH21.010
13 PiperidineHFH11.05
14 PiperidineHHF21.010

Key Observations from the Data

The experimental data reveals several important trends regarding the influence of fluorination on the pharmacokinetic profiles of these compounds:

  • Enhanced Oral Bioavailability: A dramatic increase in oral bioavailability is observed with the introduction of fluorine onto the piperazine ring. For instance, the non-fluorinated piperazine derivative 3 exhibits an oral bioavailability of 12%, whereas its monofluorinated analogue 23 shows a significantly improved bioavailability of 65%.[1]

  • Faster Absorption: Fluorination appears to accelerate the rate of absorption, as indicated by the shorter Tmax values for the fluorinated derivatives. The Tmax for the non-fluorinated piperazine 3 is 1.0 hour, while the fluorinated analogues 23 , 24 , and 25 all have a Tmax of 0.5 hours.[1]

  • Increased Plasma Concentrations: The peak plasma concentrations (Cmax) are substantially higher for the fluorinated piperazine derivatives compared to the non-fluorinated parent compound. Compound 23 , for example, reaches a Cmax of 130 ng/mL, which is over seven times higher than that of compound 3 (18 ng/mL).[1]

  • Piperazine vs. Piperidine Core: The data also underscores the pharmacokinetic advantages of the piperazine core over the piperidine core in this series of compounds. The oral bioavailability of the piperazine derivatives is consistently higher than their corresponding piperidine counterparts.[1]

Experimental Protocols

The pharmacokinetic data presented in this guide was obtained through rigorous in vivo studies in rats. The following is a summary of the experimental methodology employed.

In Vivo Pharmacokinetic Studies in Rats:

Male Sprague-Dawley rats were used for the pharmacokinetic evaluations. The compounds were administered via oral (p.o.) or intravenous (i.v.) routes.

  • Oral Administration: For oral dosing, the compounds were formulated as a suspension in 0.5% methylcellulose and administered by gavage.

  • Intravenous Administration: For intravenous dosing, the compounds were dissolved in a suitable vehicle and administered via a tail vein.

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-dosing.

  • Plasma Analysis: Plasma was separated from the blood samples by centrifugation and stored frozen until analysis. The concentrations of the compounds in the plasma samples were determined using a sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, and area under the plasma concentration-time curve (AUC). Oral bioavailability (%F) was calculated as the ratio of the dose-normalized AUC following oral administration to the dose-normalized AUC following intravenous administration, multiplied by 100.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vivo pharmacokinetic study described above.

G cluster_preclinical Preclinical Pharmacokinetic Study animal_prep Animal Preparation (Male Sprague-Dawley Rats) dosing Dosing animal_prep->dosing oral Oral Administration (Suspension in 0.5% Methylcellulose) dosing->oral p.o. iv Intravenous Administration (Solution) dosing->iv i.v. blood_sampling Blood Sampling (Tail Vein) oral->blood_sampling iv->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) lcms_analysis->pk_analysis results Results (Cmax, Tmax, AUC, %F) pk_analysis->results

Caption: Workflow of the in vivo pharmacokinetic study.

Signaling Pathway and Logical Relationships

The improved oral absorption of the fluorinated piperazine derivatives can be partly attributed to the effect of fluorine on the basicity (pKa) of the piperazine nitrogen. Fluorine, being a highly electronegative atom, can lower the pKa of the nearby nitrogen atom. This reduction in basicity leads to a lower degree of ionization at the physiological pH of the gastrointestinal tract, which in turn can facilitate passive diffusion across the intestinal membrane.

The following diagram illustrates this logical relationship.

G fluorination Fluorination of Piperazine Ring pka Lower pKa of Piperazine Nitrogen fluorination->pka leads to ionization Decreased Ionization in GI Tract pka->ionization results in permeability Increased Membrane Permeability ionization->permeability facilitates absorption Improved Oral Absorption permeability->absorption leads to

Caption: Fluorination's impact on oral absorption.

References

Comparative Guide to the Validation of Analytical Methods for 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 1-(2,4-Difluorophenyl)piperazine, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction to Analytical Approaches

The accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of pharmaceutical products. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide details validated methods for similar piperazine derivatives, which can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For piperazine derivatives, which may have limited UV absorbance, derivatization is often employed to enhance detection.

Experimental Protocol: HPLC-UV with Derivatization

This protocol is based on a validated method for the determination of piperazine, which can be adapted for this compound.[1][2]

1. Sample Preparation and Derivatization:

  • Accurately weigh a standard or sample of this compound.

  • Dissolve in a suitable diluent.

  • React with a derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a UV-active derivative.[1]

  • The reaction creates a stable derivative that can be detected at a higher wavelength, improving sensitivity and specificity.[1]

2. Chromatographic Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 35°C[1]

  • Detection: UV at 340 nm[1]

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the validation parameters for an HPLC-UV method for piperazine determination after derivatization, which can be considered as a benchmark for the validation of a method for this compound.[1]

ParameterResult
Limit of Detection (LOD)30 ppm
Limit of Quantification (LOQ)90 ppm
Precision (%RSD)1.13%
Accuracy (% Recovery)104.87 - 108.06%
Linearity (Correlation Coefficient)0.999

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity. It is particularly suitable for volatile and thermally stable compounds.

Experimental Protocol: GC-MS Analysis

The following protocol is based on a validated method for the simultaneous quantification of two other piperazine designer drugs and can be adapted for this compound.[3]

1. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent.

  • An internal standard should be used for accurate quantification.

2. GC-MS Conditions:

  • Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm)[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[3]

  • Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp to 150°C at 10°C/min and hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min.[3]

  • Injection Mode: Splitless[3]

  • Injector Temperature: 250°C[3]

  • Transfer Line Temperature: 280°C[3]

  • Ionization Energy: 70 eV[3]

Data Presentation: GC-MS Method Validation Parameters

The table below presents the validation data from a study on two other piperazine derivatives, which can serve as a reference for a validated GC-MS method for this compound.[3]

ParameterMatrixResult for Piperazine Derivatives
Linearity RangePlasma, Urine, Cell Culture Medium0 - 10 µg/mL
Correlation Coefficient (R²)Plasma, Urine, Cell Culture Medium> 0.99
Limit of Detection (LOD)Plasma0.004 µg/mL
Urine0.002 µg/mL
Cell Culture Medium0.156 - 0.312 µg/mL
Limit of Quantification (LOQ)Plasma0.016 µg/mL
Urine0.008 µg/mL
Cell Culture Medium0.312 - 0.625 µg/mL
Extraction EfficiencyPlasma79% - 96%
Urine90% - 108%
Cell Culture Medium76% - 101%

Potential Impurities and Separation Challenges

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products.[4] The synthesis of N-arylpiperazines often involves the reaction of an aryl halide with piperazine.[5][6] Therefore, potential impurities could include:

  • Unreacted Starting Materials:

    • 1,2-Difluorobenzene

    • Piperazine

  • By-products:

    • Positional isomers (e.g., 1-(2,5-Difluorophenyl)piperazine, 1-(3,4-Difluorophenyl)piperazine)

    • Products of side reactions involving the starting materials.

The analytical method should be capable of separating the main compound from these potential impurities to ensure accurate quantification. A stability-indicating method should be developed to separate the active pharmaceutical ingredient from its degradation products.[7][8][9]

Visualizing Analytical Workflows

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution start->dissolve derivatize Derivatization (e.g., with NBD-Cl) dissolve->derivatize injection Injection into HPLC derivatize->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Organic Solvent start->dissolve add_is Addition of Internal Standard dissolve->add_is injection Injection into GC add_is->injection separation Chromatographic Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

Head-to-Head Comparison: 1-(2,4-Difluorophenyl)piperazine and Vortioxetine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

In the landscape of neuropsychopharmacology, both 1-(2,4-Difluorophenyl)piperazine and Vortioxetine represent intriguing molecular scaffolds. Vortioxetine is a clinically approved multimodal antidepressant with a well-characterized pharmacological profile. In contrast, this compound is a less-studied arylpiperazine derivative, and a direct head-to-head comparison with Vortioxetine is challenging due to the limited publicly available preclinical data for this specific compound.

This guide provides a detailed overview of the known pharmacological properties of Vortioxetine and offers a qualitative discussion on the potential characteristics of this compound based on the broader understanding of arylpiperazine pharmacology.

Vortioxetine: A Multimodal Antidepressant

Vortioxetine is recognized for its unique mechanism of action, which combines inhibition of the serotonin transporter (SERT) with modulation of multiple serotonin receptors.[1][2][3][4] This multimodal activity is believed to contribute to its efficacy in treating major depressive disorder, including cognitive symptoms associated with the condition.[1]

Quantitative Analysis: Receptor Binding Affinities of Vortioxetine

The following table summarizes the in vitro binding affinities (Ki) of Vortioxetine for key serotonin targets. Lower Ki values indicate higher binding affinity.

TargetKi (nM)Functional Activity
Serotonin Transporter (SERT) 1.6Inhibitor
5-HT1A Receptor 15Agonist
5-HT1B Receptor 33Partial Agonist
5-HT1D Receptor 54Antagonist
5-HT3 Receptor 3.7Antagonist
5-HT7 Receptor 19Antagonist

Data compiled from multiple sources.[1][2][4]

This compound: An Uncharacterized Arylpiperazine

Based on the general structure-activity relationships of arylpiperazines, it can be hypothesized that this compound may exhibit affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The fluorine substitutions on the phenyl ring will influence the electronic properties and lipophilicity of the molecule, which in turn will affect its binding characteristics and pharmacokinetic properties. However, without experimental data, any specific claims about its pharmacological profile would be speculative.

Experimental Protocols

To facilitate future research and a direct comparison, detailed methodologies for key in vitro assays are provided below. These protocols are standard in the field of neuropharmacology for characterizing the receptor binding and functional activity of novel compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation:

    • Cell lines stably expressing the receptor of interest (e.g., HEK293 cells) or brain tissue homogenates from animal models are used.

    • Cells or tissues are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Membrane preparations are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (e.g., this compound or Vortioxetine).

    • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Assay for G-protein Coupled Receptors)

Objective: To determine the functional activity of a test compound at a G-protein coupled receptor (e.g., agonist, antagonist, or inverse agonist).

General Protocol:

  • Cell Culture:

    • Cells stably expressing the receptor of interest are cultured in appropriate media.

  • Assay Procedure:

    • Cells are incubated with the test compound at various concentrations.

    • For antagonist activity, cells are pre-incubated with the test compound before the addition of a known agonist.

    • The intracellular levels of a second messenger, such as cyclic AMP (cAMP), are then measured. For Gs-coupled receptors, agonists will increase cAMP levels, while for Gi-coupled receptors, agonists will decrease forskolin-stimulated cAMP levels.

  • Detection:

    • cAMP levels are typically measured using commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing Molecular Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

cluster_Vortioxetine Vortioxetine Mechanism of Action Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibition HT1A 5-HT1A Vortioxetine->HT1A Agonism HT1B 5-HT1B Vortioxetine->HT1B Partial Agonism HT1D 5-HT1D Vortioxetine->HT1D Antagonism HT3 5-HT3 Vortioxetine->HT3 Antagonism HT7 5-HT7 Vortioxetine->HT7 Antagonism

Caption: Signaling pathway of Vortioxetine.

cluster_Workflow Radioligand Binding Assay Workflow A Receptor Membrane Preparation B Incubation with Radioligand & Test Compound A->B C Filtration to Separate Bound and Free Ligand B->C D Scintillation Counting of Bound Radioligand C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Experimental workflow for radioligand binding assay.

Conclusion

Vortioxetine is a well-characterized multimodal antidepressant with a distinct pharmacological profile. A direct, quantitative head-to-head comparison with this compound is currently not possible due to the lack of publicly available preclinical data for the latter. The provided experimental protocols offer a framework for future studies that could enable such a comparison. Further research into the pharmacological properties of this compound is necessary to understand its potential as a central nervous system active agent.

References

Assessing the Selectivity of Phenylpiperazine Analogs for Dopamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of phenylpiperazine-based compounds for dopamine receptor subtypes. Due to the limited availability of comprehensive binding data for 1-(2,4-Difluorophenyl)piperazine across all five dopamine receptor subtypes (D1-D5), this document will utilize a structurally related and well-characterized fluoro-substituted N-phenylpiperazine analog as a representative example to illustrate the assessment of dopamine receptor selectivity. This guide includes a summary of quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of key experimental workflows.

Introduction to Dopamine Receptor Selectivity

Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are crucial targets in the development of therapeutics for a range of neurological and psychiatric disorders.[1] The therapeutic efficacy and side-effect profile of a drug are often dictated by its binding affinity and selectivity for these different receptor subtypes. Phenylpiperazine derivatives represent a significant class of compounds investigated for their interaction with dopamine receptors, with a particular focus on achieving selectivity for the D2-like family, which is implicated in conditions such as schizophrenia and Parkinson's disease.[1][2]

Comparative Binding Affinity Data

The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for a representative fluorinated N-phenylpiperazine analog and several clinically used antipsychotic drugs across the five human dopamine receptor subtypes.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
Representative Fluorinated N-Phenylpiperazine Analog (Compound 6a) >1500[1]>1500[1]0.2[1]>1500[1]>1500[1]
Clozapine 85126437211400
Haloperidol 2801.20.74.8-
Risperidone 240[3]3.2[3]7.3[3]7.3[3]-
Olanzapine 31114.927-
Aripiprazole 11000.340.84414
Quetiapine 380260320--

Note: Ki values can vary between studies due to differences in experimental conditions. Data for some receptor subtypes for certain compounds may not be available.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for dopamine receptors is primarily conducted through in vitro competitive radioligand binding assays. The following is a generalized protocol for determining the Ki of a test compound.

1. Materials:

  • Cell Membranes: Membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., HEK-293 cells).
  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone for D2/D3, [³H]-SCH23390 for D1).
  • Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., this compound).
  • Assay Buffer: Typically a Tris-HCl buffer with physiological pH and containing various salts and additives to minimize non-specific binding.
  • Filtration Apparatus: A cell harvester and glass fiber filters.
  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Incubation: A mixture of cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated in the assay buffer.
  • Equilibrium: The incubation is carried out for a specific duration at a controlled temperature to allow the binding to reach equilibrium.
  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Receptor Dopamine Receptor (Cell Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand ([3H]-Spiperone) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Dopamine Receptor Signaling Pathways

G cluster_0 D1-like Receptors (D1, D5) cluster_1 D2-like Receptors (D2, D3, D4) D1_D5 D1/D5 Gs Gs/olf D1_D5->Gs Dopamine AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA D2_D3_D4 D2/D3/D4 Gi Gi/o D2_D3_D4->Gi Dopamine AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

References

confirming the anti-proliferative effects of 1-(2,4-Difluorophenyl)piperazine in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of research highlights the potential of phenylpiperazine-based compounds as effective anti-proliferative agents against a variety of cancer cell lines. While direct studies on 1-(2,4-Difluorophenyl)piperazine are limited in the public domain, extensive data on its chemical relatives reveal significant cytotoxic and growth-inhibiting effects, suggesting a promising avenue for cancer drug development.

Derivatives of phenylpiperazine have demonstrated notable efficacy in preclinical studies, targeting various cancer types including melanoma, breast, liver, and prostate cancer. These compounds have been shown to induce programmed cell death (apoptosis), halt cell cycle progression, and interfere with crucial signaling pathways necessary for tumor growth. This comparative guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the anti-proliferative effects of this class of compounds.

Comparative Efficacy of Phenylpiperazine Derivatives

The anti-proliferative activity of various phenylpiperazine derivatives has been evaluated across a range of human cancer cell lines. The data, summarized in the tables below, showcases the potency of these compounds, often in the low micromolar range.

Table 1: Anti-proliferative Activity of Adamantyl-Piperazine Derivatives

CompoundCancer Cell LineAssayGI₅₀ (µM)
1-[2-(4-fluorophenyl)-2-adamantyl] piperazineSK-MEL-28 (Melanoma)SRB<10
MDA-MB-435 (Melanoma)SRB<10
MDA-MB-231 (Breast)SRB<10
AsPC-1 (Pancreatic)SRB<10
BxPC-3 (Pancreatic)SRB<10

GI₅₀: Concentration for 50% growth inhibition. Data from a study on novel 1-(2-aryl-2-adamantyl)piperazine derivatives.[1]

Table 2: Cytotoxic Activity of a Novel Piperazine Compound (PCC)

CompoundCancer Cell LineAssayIC₅₀ (µM)
PCCSNU-475 (Liver)MTT6.98 ± 0.11
SNU-423 (Liver)MTT7.76 ± 0.45

IC₅₀: Concentration for 50% inhibition of cell viability. PCC is (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone.[2]

Table 3: Cytotoxic Activity of Phenylpiperazine-1,2-Benzothiazine Derivatives

CompoundCancer Cell LineAssayIC₅₀ (µM)
BS130MCF7 (Breast)MTTComparable to Doxorubicin
BS230MCF7 (Breast)MTTMore potent than Doxorubicin

BS130 and BS230 are derivatives containing a 1-(3,4-dichlorophenyl)piperazine substituent.[3]

Table 4: Anti-proliferative Activity of Vindoline-Piperazine Conjugates

CompoundCancer Cell LineAssayGI₅₀ (µM)
[4-(trifluoromethyl)benzyl]piperazine derivative (23)MDA-MB-468 (Breast)NCI60 Screen1.00
1-bis(4-fluorophenyl)methyl piperazine derivative (25)HOP-92 (Non-small cell lung)NCI60 Screen1.35

Data from a study on novel vindoline–piperazine conjugates.[4]

Table 5: Cytotoxic Activity of Arylpiperazine-Saccharin Derivatives

CompoundCancer Cell LineAssayIC₅₀ (µM)
Compound 12 (p-fluoro substituted)DU145 (Prostate)CCK-81.14
Compound 13 (difluoro substituted)DU145 (Prostate)CCK-8>10

Data from a study on novel arylpiperazine derivatives containing the saccharin moiety.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of phenylpiperazine derivatives.

Cell Viability Assays

1. Sulforhodamine B (SRB) Assay: This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at optimized densities and allowed to attach for 24 hours.

  • Compound Treatment: Cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, and 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

  • Fixation and Staining: Following incubation, cells are fixed with trichloroacetic acid (TCA), washed, and stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Measurement: Unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader.[1]

2. MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.[6]

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm).[6]

3. Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells.

  • Cell Preparation: Cells are harvested after treatment with the test compounds.

  • Staining: A small volume of cell suspension is mixed with an equal volume of Trypan Blue dye.

  • Counting: Viable cells, which have intact cell membranes, exclude the blue dye, while non-viable cells take it up and appear blue. The number of viable and non-viable cells is counted using a hemocytometer or an automated cell counter.[1]

Mechanism of Action: Signaling Pathways

Phenylpiperazine derivatives have been shown to exert their anti-proliferative effects through the modulation of several key signaling pathways involved in cancer cell survival and proliferation.

G cluster_0 Apoptosis Induction DFPP Phenylpiperazine Derivatives BCL2 BCL2 (Anti-apoptotic) DFPP->BCL2 Inhibits Casp3 Caspase-3 (Pro-apoptotic) DFPP->Casp3 Activates BCL2->Casp3 Inhibits Apoptosis Apoptosis Casp3->Apoptosis

Caption: Phenylpiperazine derivatives induce apoptosis by inhibiting the anti-apoptotic protein BCL2 and activating the pro-apoptotic protein Caspase-3.

G cluster_1 NF-κB Signaling Inhibition PCC Piperazine Derivative (PCC) IKK IKK Complex PCC->IKK Inhibits NFkB NF-κB IKK->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: A novel piperazine compound (PCC) inhibits the NF-κB signaling pathway, a key regulator of cell proliferation and survival.[2]

Experimental Workflow

The general workflow for evaluating the anti-proliferative effects of novel compounds is a multi-step process.

G Start Compound Synthesis & Characterization CellCulture Cancer Cell Line Culture Start->CellCulture DoseResponse Dose-Response Studies (e.g., SRB, MTT assays) CellCulture->DoseResponse IC50 Determine IC₅₀ / GI₅₀ Values DoseResponse->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling End Lead Compound Identification Signaling->End

Caption: A typical experimental workflow for screening and characterizing the anti-cancer properties of new chemical entities.

References

Safety Operating Guide

Proper Disposal of 1-(2,4-Difluorophenyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-(2,4-Difluorophenyl)piperazine, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Researchers and scientists handling this compound must be aware of its hazardous properties to ensure safe disposal. This chemical is acutely toxic if swallowed, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1] Adherence to the following procedural steps is critical for safe handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves, inspected before use.[2]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2][3]

  • Protective Clothing: A lab coat or a chemical-resistant suit to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1] Seek medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Chemical and Physical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValue
Molecular Formula C₁₀H₁₂F₂N₂
Molecular Weight 198.21 g/mol
Appearance Crystals
Hazards Acute oral toxicity, Skin corrosion, Serious eye damage, Respiratory irritation

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated containers must be handled as hazardous waste. All procedures must comply with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with the chemical name "this compound" and the appropriate hazard symbols.

    • Do not mix this waste with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use only approved, chemically resistant, and sealable containers for waste collection.

    • Keep waste containers tightly closed when not in use and store them in a designated, well-ventilated, and secure area.[1]

  • Disposal Method:

    • The primary recommended method of disposal is through a licensed and approved hazardous waste disposal company.[1]

    • An alternative method, if permitted by regulations and performed by a licensed facility, involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and a scrubber.[2][6] This should not be attempted in a standard laboratory setting.

  • Decontamination of Empty Containers:

    • Thoroughly decontaminate any empty containers that held this compound before disposal or reuse.

    • Dispose of the rinsate as hazardous waste.

  • Spill Management:

    • In the event of a spill, evacuate the area.

    • Wear the appropriate PPE.

    • Contain the spill using an inert absorbent material.

    • Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[2]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(2,4-Difluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount when handling potent chemical compounds. This guide provides essential safety and logistical information for the handling of 1-(2,4-Difluorophenyl)piperazine, a compound that requires careful management to mitigate potential risks. Adherence to these protocols is critical for minimizing exposure and ensuring operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, necessitating a comprehensive suite of personal protective equipment (PPE) for all personnel involved in its handling.[1] A thorough risk assessment of specific laboratory procedures should inform the final selection of PPE.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)3H301: Toxic if swallowed
Skin Corrosion1CH314: Causes severe skin burns and eye damage

Recommended Personal Protective Equipment:

A multi-layered approach to PPE is mandatory to prevent inhalation, ingestion, and dermal or eye contact.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles and/or Face ShieldSafety glasses with side-shields conforming to EN166 are the minimum requirement.[2] A face shield offers additional protection against splashes and should be used when handling larger quantities or during procedures with a high risk of splashing.
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended.[3] Gloves must be inspected before use and changed frequently, especially if contaminated.[2] Proper glove removal technique (without touching the outer surface) is crucial to avoid skin contact.[2]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[3]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants outside of the laboratory.[3]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement, particularly when handling the compound as a powder or when engineering controls are insufficient to minimize airborne exposure.[3]

Experimental Protocol: Safe Handling and Disposal Workflow

The following step-by-step protocol outlines the essential procedures for safely handling and disposing of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags must be available in the immediate work area.

2. Donning PPE: Proper donning of PPE is the first line of defense against exposure. The following sequence should be followed:

  • Shoe Covers: Sit down and put on shoe covers.

  • Gown: Don a disposable gown, ensuring it is securely tied at the back.

  • Respirator: Perform a fit-check for your N95 respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[3]

3. Handling the Compound:

  • Avoid Dust Formation: Minimize the generation of dust when handling the solid form of the compound.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where the chemical is handled.

  • Container Management: Keep containers tightly closed when not in use.

4. Doffing PPE: The removal of PPE must be done carefully to prevent cross-contamination.

  • Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves so they are contained within the gown.[3]

  • Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.[3]

  • Eye Protection: Remove safety goggles or face shield from the back.[3]

  • Respirator: Remove the respirator without touching the front.[3]

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3]

5. Disposal Plan:

  • Waste Categorization: All disposable PPE and any materials contaminated with this compound should be considered hazardous waste.

  • Chemical Waste: Unused or surplus this compound should be disposed of through a licensed hazardous waste management company.[2] One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Container Disposal: Dispose of empty containers as unused product.[2]

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe Assemble Required PPE prep_vent->prep_ppe prep_spill Verify Spill Kit Availability prep_ppe->prep_spill don_ppe Don PPE (Correct Sequence) handle_chem Handle Chemical (Avoid Dust) don_ppe->handle_chem doff_ppe Doff PPE (Correct Sequence) dispose_waste Dispose of Hazardous Waste (Chemical & PPE) doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands spill Spill spill->dispose_waste Follow Spill Protocol exposure Personal Exposure exposure->wash_hands Follow First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorophenyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.